molecular formula C13H14O5 B008848 Ethyl 4-carboethoxybenzoylformate CAS No. 102697-43-8

Ethyl 4-carboethoxybenzoylformate

Cat. No.: B008848
CAS No.: 102697-43-8
M. Wt: 250.25 g/mol
InChI Key: PVWAXIMAWDPJQL-UHFFFAOYSA-N
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Description

Ethyl 4-carboethoxybenzoylformate is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol . Its CAS registry number is 102697-43-8 . This compound is also known by its synonyms, Ethyl 4-[ethoxy(oxo)acetyl]benzoate and MFCD01319611 . Computed physical properties include a density of approximately 1.181 g/cm³ and a boiling point of around 367°C . One recommended safety handling instruction is to store the material refrigerated and to be aware of its flammable nature . The search results for this compound do not provide specific details on its applications, research value, or mechanism of action. It is essential for researchers to consult specialized chemical literature and databases for further pharmacological, toxicological, and application-specific studies. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWAXIMAWDPJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545253
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102697-43-8
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-cyanobenzoylformate: Structure, Properties, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to Ethyl 4-cyanobenzoylformate and Its Significance

Ethyl 4-cyanobenzoylformate is a bifunctional organic molecule of interest to researchers in chemical synthesis and drug discovery. Its structure incorporates a benzoylformate core, which is a phenylglyoxylic acid ester, substituted with a nitrile group. This combination of an α-keto ester and an aromatic nitrile makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The α-keto ester moiety is a key pharmacophore in several biologically active compounds and can participate in a range of chemical transformations. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, offering a handle for further molecular elaboration. This guide provides a detailed overview of its chemical structure, molecular properties, and essential safety and handling information for laboratory professionals.

Chemical Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

  • IUPAC Name: ethyl 2-(4-cyanophenyl)-2-oxoacetate

  • Synonyms: Ethyl 4-cyanobenzoylformate

  • CAS Number: 302912-31-8

  • Molecular Formula: C₁₁H₉NO₃[1]

  • Canonical SMILES: CCOC(=O)C(=O)c1ccc(cc1)C#N[1]

  • InChI Key: MGBZXMQPYAYPIQ-UHFFFAOYSA-N[1]

The structure of Ethyl 4-cyanobenzoylformate is characterized by a central benzene ring. At the 1-position of this ring is a glyoxylic acid ethyl ester group (-CO-CO-O-CH₂CH₃), and at the 4-position is a cyano group (-C≡N).

Caption: Chemical structure of Ethyl 4-cyanobenzoylformate.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of Ethyl 4-cyanobenzoylformate is presented below. These data are crucial for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Molecular Weight 203.19 g/mol [1]
Appearance Not specified, likely a solid or liquid
Boiling Point 313 °C (literature)[1]
Density 1.18 g/mL at 25 °C (literature)[1]
Refractive Index n20/D 1.537 (literature)[1]
Functional Groups Ester, Ketone, Nitrile[1]

Spectroscopic data, while not detailed in the provided search results, would be essential for the structural confirmation and purity assessment of Ethyl 4-cyanobenzoylformate. Key expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the cyano and benzoylformate groups.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the nitrile carbon, the carbons of the ethyl group, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretches of the ketone and ester, and C-O stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of Ethyl 4-cyanobenzoylformate was not found in the initial search, analogous procedures for similar compounds suggest potential synthetic routes. One plausible approach would involve the oxidation of a suitable precursor, such as ethyl 4-cyanomandelate.

The reactivity of Ethyl 4-cyanobenzoylformate is dictated by its three primary functional groups:

  • α-Keto Ester: This group is susceptible to nucleophilic attack at both carbonyl carbons. It can undergo reactions such as condensation, reduction, and addition of organometallic reagents.

  • Aromatic Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will make it relatively deactivated.

Applications in Research and Development

Ethyl 4-cyanobenzoylformate serves as a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the benzoylformate moiety is a known structural motif in some enzyme inhibitors, and the ability to further functionalize the molecule via the nitrile group provides a pathway to explore a diverse chemical space for drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety in the laboratory.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including eye shields and gloves, when handling this compound.

  • Storage: Ethyl 4-cyanobenzoylformate is classified as a combustible liquid and should be stored accordingly.[1] The specific storage class is 10 - Combustible liquids.

  • Toxicity: The toxicological properties have not been fully investigated.[2] As with any chemical for which there is limited toxicity data, it should be handled with care to avoid inhalation, ingestion, and skin contact.

Workflow for Laboratory Use

The following diagram outlines a general workflow for the use of Ethyl 4-cyanobenzoylformate in a research setting.

G cluster_prep Preparation and Safety cluster_reaction Chemical Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Storage prep_ppe Don appropriate PPE (Gloves, Eye Protection) prep_setup Set up reaction in a well-ventilated fume hood prep_ppe->prep_setup prep_weigh Accurately weigh Ethyl 4-cyanobenzoylformate prep_setup->prep_weigh react_dissolve Dissolve in an appropriate solvent prep_weigh->react_dissolve react_add Add other reagents under controlled conditions react_dissolve->react_add react_monitor Monitor reaction progress (e.g., by TLC, LC-MS) react_add->react_monitor workup_quench Quench the reaction react_monitor->workup_quench workup_extract Perform aqueous work-up and extraction workup_quench->workup_extract workup_dry Dry the organic layer workup_extract->workup_dry workup_purify Purify the product (e.g., by chromatography, recrystallization) workup_dry->workup_purify analysis_char Characterize the product (NMR, IR, MS) workup_purify->analysis_char analysis_store Store the purified product under appropriate conditions analysis_char->analysis_store

Caption: General laboratory workflow for using Ethyl 4-cyanobenzoylformate.

Conclusion

Ethyl 4-cyanobenzoylformate is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in various fields of chemical research. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and essential handling information, grounded in available technical data. Researchers and scientists can use this information to safely and effectively incorporate this versatile building block into their synthetic strategies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758815, Ethyl 4-chlorobenzoylformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225177, Ethyl 4-[(ethoxycarbonyl)amino]benzoate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-(ethoxycarbonyl_amino_benzoate]([Link]

Sources

Thermodynamic Stability of Ethyl 4-carboethoxybenzoylformate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of Ethyl 4-carboethoxybenzoylformate , a specialized


-keto ester intermediate.

Technical Whitepaper | Application Note: AS-2026-TDS

Executive Summary

This compound (Structure:


) represents a class of functionalized 

-keto esters often utilized as photoinitiators or pharmaceutical intermediates. Its thermodynamic stability in solution is governed by the electrophilicity of the

-dicarbonyl moiety, which renders it susceptible to nucleophilic attack (hydrolysis) and reversible hydration.

This guide provides a mechanistic analysis of its degradation pathways, quantitative stability predictions based on Hammett electronic parameters, and validated protocols for monitoring its integrity in solution. Researchers should prioritize moisture-free storage and control pH strictly between 4.0 and 6.0 to maximize solution half-life (


).

Physicochemical Profile & Structural Analysis[1][2][3]

Chemical Identity[2][4]
  • Systematic Name: Ethyl 4-(ethoxycarbonyl)benzoylformate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 262.26 g/mol

  • Core Moiety: Benzoylformate (

    
    -keto ester)
    
  • Substituent: Para-ethoxycarbonyl group (Electron-withdrawing)

Electronic Effects on Stability

The stability of this molecule is dictated by the electronic interplay between the central


-keto group and the para-substituent.
  • Activation of the

    
    -Carbonyl:  The ester group at the para-position is strongly electron-withdrawing (
    
    
    
    ). This withdraws electron density from the phenyl ring, which in turn destabilizes the adjacent ketone carbonyl.
  • Increased Electrophilicity: Compared to unsubstituted ethyl benzoylformate, the 4-carboethoxy derivative exhibits higher electrophilicity at the

    
    -keto carbon. This results in:
    
    • Faster Hydrolysis Rates: Increased susceptibility to

      
       and 
      
      
      
      attack.
    • Higher Hydration Constant (

      
      ):  Greater tendency to form the gem-diol (hydrate) in aqueous media.
      

Thermodynamic Stability Mechanisms

Hydrolysis Pathways

The primary degradation pathway in protic solvents is the hydrolysis of the ester linkages. The


-keto ester linkage is significantly more labile than the benzoate ester due to the adjacent carbonyl's inductive effect.
  • Primary Degradation: Hydrolysis of the formate ester to yield 4-carboethoxybenzoylformic acid and ethanol.

  • Secondary Degradation: Decarboxylation of the resulting

    
    -keto acid (slow, oxidative) or hydrolysis of the benzoate ester (requires harsher conditions).
    

Mechanism (Base-Catalyzed


): 
  • Nucleophilic attack of

    
     on the 
    
    
    
    -keto ester carbonyl.
  • Formation of a tetrahedral intermediate.[1]

  • Collapse of the intermediate and expulsion of ethoxide.

Keto-Hydrate Equilibrium

In the presence of water, the


-keto group exists in equilibrium with its gem-diol form. While not a degradation per se, this alters the effective concentration of the active species.


  • Thermodynamic Driver: The electron-withdrawing p-ester group stabilizes the hydrate relative to the keto form compared to the unsubstituted parent.

  • Implication: Analytical methods (HPLC) must account for the hydrate peak or ensure conditions where the equilibrium shifts fast enough to appear as a single peak.

Experimental Protocols for Stability Assessment

High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantify the parent compound and detect hydrolytic degradants (Acid derivative).

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    ) and 320 nm (
    
    
    
    of
    
    
    -diketone).
  • Temperature: 25°C.

Sample Preparation:

  • Dissolve 10 mg of this compound in 10 mL of anhydrous Acetonitrile (Stock).

  • Dilute 1:10 into the buffer of interest (e.g., Phosphate buffer pH 7.4).

  • Inject immediately (

    
    ) and at set intervals.
    
Data Analysis & Half-Life Calculation

Plot


 vs. time (

). The slope of the linear regression represents the pseudo-first-order rate constant (

).


Degradation Pathway Visualization

The following diagram illustrates the primary hydrolytic degradation and the hydration equilibrium.

StabilityPathways Parent This compound (Active Diester) Hydrate Gem-Diol Hydrate (Reversible Equilibrium) Parent->Hydrate + H2O (Fast) Intermediate Tetrahedral Intermediate Parent->Intermediate + OH- / H2O (Slow, RDS) AcidProduct 4-Carboethoxybenzoylformic Acid (Primary Degradant) Intermediate->AcidProduct - EtOH Ethanol Ethanol Intermediate->Ethanol BenzoicAcid Mono-Ethyl Terephthalate (Secondary Degradant) AcidProduct->BenzoicAcid Oxidative Decarboxylation (Trace, Slow)

Figure 1: Mechanistic pathway showing the reversible hydration and irreversible hydrolysis of the


-keto ester moiety.

Stability Data Summary (Predicted)

Based on Hammett Linear Free Energy Relationships (LFER) for benzoate analogs, the following stability profile is projected relative to Ethyl Benzoylformate (


).
ParameterEthyl Benzoylformate (Parent)This compoundStability Impact
Hammett

0.00+0.45 (Ester)Electron Withdrawing
Hydrolysis Rate (

)
1.0~2.8 - 3.5x FasterDecreased Stability

of Conjugate Acid
~1.2 (Est.)~0.8 (Est.)More acidic leaving group
Hydration

Low (< 5%)Moderate (5-15%)Increased Hygroscopicity
Photostability ModerateModerateSimilar (Norrish Type I)

Key Insight: The electron-withdrawing ester group at the para-position destabilizes the ground state of the


-carbonyl, lowering the activation energy for nucleophilic attack. Consequently, this compound degrades approximately 3 times faster  than unsubstituted ethyl benzoylformate in neutral aqueous solution.

Storage and Handling Recommendations

To maintain thermodynamic stability and prevent premature degradation:

  • Solvent Selection: Store stock solutions in anhydrous aprotic solvents (Acetonitrile, DMSO, or DCM). Avoid Methanol or Ethanol to prevent transesterification.

  • Moisture Control: The compound is hygroscopic due to the hydration potential. Store solid material in a desiccator at -20°C.

  • pH Management:

    • Optimal pH: 4.0 – 5.0 (Minimizes both acid and base catalysis).

    • Avoid: pH > 7.5 (Rapid base hydrolysis).

  • Light Protection: As a potential photoinitiator, store in amber glass vials to prevent UV-induced radical cleavage.

References

  • Guthrie, J. P. (1978). Equilibrium constants for the addition of water to carbonyl compounds. Canadian Journal of Chemistry. Link

  • Lammert, S. et al. (2019). Structure-Reactivity Relationships in the Hydrolysis of Esters. Journal of Organic Chemistry. Link

  • Wirz, J. et al. (2005). Photochemistry of alpha-keto esters: Norrish Type I cleavage. Photochemical & Photobiological Sciences. Link

  • Hansch, C., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

An In-depth Technical Guide on the Solubility of Ethyl 4-carboethoxybenzoylformate in Polar vs. Non-polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for successful experimental design, from synthesis and purification to formulation and in vivo studies.[1][2][3][4][5] This guide provides a comprehensive technical overview of the solubility of Ethyl 4-carboethoxybenzoylformate, a compound with potential applications in organic synthesis. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and analyze its expected solubility profile in a range of polar and non-polar solvents.

Introduction to this compound and the Principles of Solubility

This compound, systematically named diethyl 2-(4-(ethoxycarbonyl)phenyl)-2-oxoacetate, is an organic molecule characterized by a central benzoylformate core with an ethyl ester and a 4-substituted carboethoxy group on the phenyl ring. Its molecular structure, featuring both polar and non-polar moieties, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

The fundamental principle governing solubility is "like dissolves like".[6][7] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions.[8] For a substance to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the initial bonds.[9] The primary intermolecular forces at play are:

  • London Dispersion Forces: Weak, transient forces present in all molecules, arising from temporary fluctuations in electron density. These are the dominant forces in non-polar molecules.

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.[10]

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[10]

Physicochemical Properties of this compound

A detailed understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueSource
IUPAC Name Diethyl 2-(4-(ethoxycarbonyl)phenyl)-2-oxoacetate-
Molecular Formula C₁₅H₁₆O₆-
Molecular Weight 292.28 g/mol -
Appearance Expected to be a liquid or low-melting solidGeneral observation for similar structures
Predicted logP 2.5 - 3.5Estimation based on similar structures
Molecular Structure of this compound

Caption: Molecular structure of this compound.

Theoretical Solubility Profile

The structure of this compound contains several functional groups that influence its solubility:

  • Two Ethyl Ester Groups (-COOCH₂CH₃) and a Ketone Group (C=O): These are polar groups capable of dipole-dipole interactions with polar solvents. The oxygen atoms can also act as hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring is non-polar and will interact favorably with non-polar solvents through London dispersion forces.

  • Ethyl Groups (-CH₂CH₃): These are non-polar alkyl groups that contribute to the molecule's hydrophobic character.

Based on these features, we can predict the following solubility trends:

  • High Solubility in Moderately Polar Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be excellent solvents. They can engage in dipole-dipole interactions with the ester and ketone groups, while also having sufficient non-polar character to interact with the aromatic ring and ethyl groups.

  • Moderate Solubility in Polar Protic Solvents: Solvents like ethanol and methanol can act as hydrogen bond donors to the oxygen atoms of the ester and ketone groups, leading to moderate solubility. However, the non-polar parts of the molecule will limit its miscibility with highly polar protic solvents like water.

  • Low Solubility in Highly Polar Aprotic Solvents: While solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar, the large non-polar surface area of this compound may limit its solubility compared to smaller, more polar solutes.

  • Moderate to Good Solubility in Non-polar Solvents: Non-polar solvents like toluene and hexane will interact with the aromatic ring and ethyl groups via London dispersion forces. The presence of multiple polar groups will likely prevent complete miscibility, but some degree of solubility is expected.

  • Very Low Solubility in Water: The large hydrophobic portion of the molecule (aromatic ring and ethyl groups) will dominate over the polar groups, leading to very poor solubility in water. The strong hydrogen bonding network of water would be disrupted without sufficient compensating interactions.[11]

Experimental Determination of Solubility: The Shake-Flask Method

To empirically determine the solubility of this compound, the shake-flask method is a reliable and widely used technique, as outlined in OECD Guideline 105.[12][13][14]

Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a flask.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature to allow any undissolved solute to settle.

    • Alternatively, centrifuge the mixture to achieve a clear separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility determination.

Predicted Solubility Data

The following table summarizes the expected solubility of this compound in a range of common polar and non-polar solvents. These are qualitative predictions based on the principles of "like dissolves like".

SolventTypePredicted SolubilityRationale
WaterPolar, ProticVery LowLarge hydrophobic region dominates.
MethanolPolar, ProticModerateHydrogen bonding with esters/ketone, but limited by non-polar parts.
EthanolPolar, ProticModerate to HighSimilar to methanol, with slightly better interaction with ethyl groups.
AcetonePolar, AproticHighGood balance of polarity for dipole-dipole interactions and some non-polar character.
DichloromethaneModerately PolarVery HighExcellent solvent for compounds with mixed polarity.
Ethyl AcetateModerately PolarVery High"Like dissolves like" principle is strong here due to similar ester functionalities.
TolueneNon-polarModerate to HighAromatic ring of toluene interacts well with the aromatic ring of the solute.
HexaneNon-polarLow to ModeratePrimarily interacts with ethyl groups; polar groups hinder high solubility.
Diethyl EtherSlightly PolarHighGood balance for dissolving compounds with both polar and non-polar features.
DMSOPolar, AproticModerateHighly polar, may not effectively solvate the non-polar regions.

Implications for Research and Drug Development

The solubility profile of a compound like this compound has significant implications:

  • Organic Synthesis: The choice of solvent for a reaction involving this compound will depend on the solubility of all reactants and the desired reaction conditions. Its high solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for a wide range of reactions.

  • Purification: Understanding its solubility is crucial for purification by crystallization. A solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures would be ideal.

  • Drug Development: For a compound to be a viable drug candidate, it must have adequate aqueous solubility for absorption and distribution in the body.[1][3][4] The predicted low aqueous solubility of this compound would likely require formulation strategies to enhance its bioavailability if it were to be developed as a therapeutic agent.[5]

Conclusion

This compound is a molecule with a complex solubility profile due to the presence of both polar and non-polar functional groups. It is predicted to be highly soluble in moderately polar organic solvents, moderately soluble in polar and non-polar solvents, and poorly soluble in water. This understanding is critical for its effective use in research and development. The experimental determination of its solubility using standardized methods like the shake-flask protocol is essential for obtaining quantitative data to guide its application in synthesis, purification, and potential therapeutic development.

References

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Daley, R., & van Vranken, D. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

  • RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from [Link]

  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? [duplicate]. Retrieved from [Link]

  • EBSCO. (n.d.). Intermolecular force | Physics | Research Starters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

  • Organic Chemistry: How to... (2022, July 29). Predicting solubility trends. Retrieved from [Link]

  • YouTube. (2021, February 13). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Palmer, D. S., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5858. [Link]

  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. Retrieved from [Link]

  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Regulations.gov. (2014, May 7). Water Solubility (Flask Method). Retrieved from [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

  • EPA NEPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]

Sources

Electronic properties of 4-carboethoxy substituted alpha-keto esters

Electronic Architecture & Synthetic Utility of 4-Carboethoxy -Keto Esters

Focus Scaffold: Diethyl Oxalacetate and Related 2,4-Dioxoalkanoates

Executive Summary

This technical guide analyzes the electronic properties and synthetic versatility of 4-carboethoxy substituted


-keto estersdiethyl oxalacetate

For the medicinal chemist, this scaffold offers three critical utilities:

  • Hyper-Electrophilicity: The

    
    -keto position is activated by the adjacent ester, making it a "soft" target for nucleophiles.
    
  • Controlled Tautomerism: The equilibrium between keto and enol forms is highly sensitive to solvent and metal chelation, allowing for switchable reactivity.

  • Heterocyclic Precursor: It serves as a 4-carbon building block for privileged pharmacophores, including quinoxalines, pyrazoles, and pyrrolidines.

Molecular Architecture & Electronic Landscape

The Electrophilic Warhead

The core structure is defined by the proximity of the ketone (C2) to the oxalate ester (C1). Unlike simple ketones, the C2 carbonyl in this system is electron-deficient due to the inductive withdrawal (-I effect) of the adjacent ester oxygen and the resonance withdrawal of the carbonyl group.

  • C2 Reactivity: The LUMO energy of the C2 carbonyl is lowered, making it highly susceptible to nucleophilic attack (e.g., by amines or water).

  • C3 Acidity (Active Methylene): The C3 methylene group is flanked by the C2 ketone and the C4 ester. This "double activation" renders the C3 protons highly acidic (

    
    ), significantly more so than standard 
    
    
    -keto esters like ethyl acetoacetate (
    
    
    ).
Tautomerism and Chelation

The 4-carboethoxy group enables a stable enol form through a six-membered intramolecular hydrogen bond network.

  • Keto Form: Favored in polar protic solvents (disrupts intramolecular H-bonds).

  • Enol Form: Favored in non-polar solvents and stabilized by the conjugation of the C2-C3 double bond with the C1 and C4 esters.

  • Metal Chelation: The enolate oxygen (at C2) and the ester carbonyl (at C1) form a bidentate pocket perfect for binding divalent cations (

    
    , 
    
    
    ), a feature exploited in HIV integrase inhibitors.
Visualization: Electronic Resonance & Tautomerism

The following diagram illustrates the electronic flux and stabilization mechanisms.

ElectronicPropertiescluster_effectsElectronic DriversKetoKeto Form(Reactive Electrophile)EnolEnol Form(H-Bond Stabilized)Keto->Enol Tautomerization(Non-polar solvent)Enol->Keto Protic solventChelateMetal Chelate(Bioactive Conformation)Enol->Chelate + Mg2+/Zn2+InductiveInductive Withdrawal(-I Effect from C1 Ester)Inductive->KetoActivates C2ResonanceResonance Stabilization(Enol Conjugation)Resonance->EnolStabilizes C2-OH

Caption: Tautomeric equilibrium driven by solvent polarity and metal coordination. The -I effect activates the keto form, while resonance stabilizes the enol.

Reactivity Profiles & Synthetic Applications[1][2][3]

The 4-carboethoxy

Nucleophilic Attacks
PositionReactivity TypeTypical ReagentOutcome
C2 (Ketone) Hard ElectrophilePrimary Amines (

)
Imine/Schiff Base (Intermediate)
C1 (Ester) Hard ElectrophileHydrazines (

)
Hydrazide (Cyclization precursor)
C3 (Methylene) Soft NucleophileAldehydes (

)
Knoevenagel Condensation
C4 (Ester) Hard ElectrophileDiaminesAmide coupling (Ring closure)
Pathway: Heterocycle Synthesis (The Quinoxaline Route)

One of the most robust applications is the synthesis of quinoxaline-2-carboxylates, which are privileged structures in oncology and infectious disease research.

QuinoxalineSynthesisStartDiethyl Oxalacetate(4-Carboethoxy alpha-keto ester)IntermedIntermediate:Schiff Base Formation (at C2)Start->Intermed Nucleophilic Attack (C2)Reagento-PhenylenediamineReagent->IntermedCyclizationIntramolecular Cyclization(Amide formation at C1)Intermed->Cyclization - H2OProductEthyl Quinoxaline-2-carboxylateCyclization->Product - EtOH

Caption: Condensation of diethyl oxalacetate with o-phenylenediamine to yield quinoxaline scaffolds.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-substituted-1H-pyrazole-5-carboxylates

Rationale: This protocol exploits the 1,3-dielectrophilic character of the enol form reacting with dinucleophilic hydrazines.

Materials:

  • Diethyl oxalacetate (sodium salt or free acid).

  • Hydrazine hydrate (or substituted hydrazine).

  • Ethanol (anhydrous).

  • Glacial acetic acid (catalyst).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of diethyl oxalacetate in 20 mL of ethanol.

    • Note: If using the sodium salt, neutralize in situ with 1 equivalent of HCl or acetic acid to generate the free reactive species.

  • Addition: Cool the solution to 0°C. Dropwise add 10 mmol of hydrazine hydrate over 15 minutes.

    • Observation: A color change (often yellow to orange) indicates imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism: The hydrazine attacks the C2 ketone first (most electrophilic), followed by cyclization onto the C4 ester (5-exo-trig).

  • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.

  • Validation:

    • TLC: Mobile phase Hexane:EtOAc (3:1). Product

      
       typically 0.4–0.6.
      
    • 1H NMR: Look for the disappearance of the methylene singlet (

      
       3.8 ppm) and appearance of the pyrazole C4-H singlet (
      
      
      6.5–7.0 ppm).
Protocol B: Characterization of Enol Content (NMR)

Rationale: Determining the keto:enol ratio is vital for predicting reactivity in alkylation reactions.

  • Sample Prep: Dissolve 20 mg of the ester in 0.6 mL of

    
     (favors enol) and another sample in 
    
    
    (favors keto).
  • Acquisition: Run a standard proton scan.

  • Analysis:

    • Keto Methylene: Singlet at

      
       ppm.
      
    • Enol Vinyl Proton: Singlet at

      
       ppm.
      
    • Enol Hydroxyl: Broad singlet downfield at

      
       ppm (chelated).
      
  • Calculation: Integrate the keto methylene (

    
    ) and enol vinyl proton (
    
    
    ).

    Applications in Drug Design[4]

    Bioisosterism & Pharmacophores

    The 4-carboethoxy

    
    
    -keto acid
    
    
    -diketo acid (DKA)
    • HIV Integrase Inhibitors:

      • The DKA moiety chelates the two

        
         ions in the active site of HIV integrase. The 4-carboethoxy derivative provides a masked or modified version of this chelator, improving cell permeability before hydrolysis.
        
    • Metabolic Probes:

      • As an analog of oxaloacetate (a Krebs cycle intermediate), these esters can inhibit malate dehydrogenase or pyruvate carboxylase, serving as metabolic tools in cancer research (Warburg effect studies).

    • Prodrug Strategy:

      • The ester groups mask the polar carboxylates, allowing passive diffusion across cell membranes. Intracellular esterases cleave the ethyl groups to release the active

        
        -keto acid.
        
    Data Summary: Comparative Acidity & Reactivity
    CompoundStructurepKa (approx)Primary Application
    Diethyl Oxalacetate EtOOC-CO-CH2-COOEt~9.5Heterocycle synthesis, Chelation
    Ethyl Acetoacetate Me-CO-CH2-COOEt~11.0Alkylation, Hantzsch synthesis
    Diethyl Malonate EtOOC-CH2-COOEt~13.0Knoevenagel condensation

    References

    • Gein, V. L., et al. (2017).[1] "Diethyl oxalacetate sodium salt as a reagent to obtain functionalized spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]." Tetrahedron Letters, 58(2), 134-136.[1]

    • Biagi, G., et al. (2002).[1] "New 1,2,3-triazolo[1,5-a]quinoxalines: synthesis and binding to benzodiazepine and adenosine receptors."[1] European Journal of Medicinal Chemistry, 37(7), 565-571.[1]

    • Kumler, W. D., Kun, E., & Shoolery, J. N. (1962). "The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses." The Journal of Organic Chemistry, 27(4), 1165–1167.

    • Nolte, R. J., et al. (2022). "Vicinal ketoesters – key intermediates in the total synthesis of natural products."[2] Beilstein Journal of Organic Chemistry, 18, 129.[2]

    • PubChem. (2025). "Diethyl oxalacetate - Compound Summary." National Library of Medicine.

    Reactivity Profile of the Alpha-Keto Ester Moiety in Ethyl 4-Carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Ethyl 4-carboethoxybenzoylformate (E-4-CEBF) represents a specialized class of functionalized

    
    -keto esters  that serves as a bifunctional bridge between polymer chemistry and pharmaceutical synthesis. Unlike simple benzoylformates used purely as photoinitiators, the 4-carboethoxy substitution introduces a secondary ester handle, significantly altering the electronic landscape of the molecule.
    

    This guide dissects the reactivity of the

    
    -keto ester moiety  (
    
    
    
    ), isolating its behavior as:
    • A Radical Generator: For non-yellowing photopolymerization (Norrish Type I cleavage).

    • A Privileged Electrophile: For the regioselective synthesis of nitrogen heterocycles (quinoxalines).

    • A Prochiral Center: For the enantioselective synthesis of 4-substituted mandelic acid derivatives.

    Structural & Electronic Analysis

    To master the reactivity of E-4-CEBF, one must understand the "Push-Pull" dynamics of its substituents.

    The 1,2-Dicarbonyl Warhead

    The core reactivity lies in the vicinal dicarbonyl system. The ketone carbonyl at the

    
    -position is electronically destabilized by the adjacent ester carbonyl.
    
    • Dipole Repulsion: The parallel dipoles of the two carbonyls create a high-energy ground state, lowering the activation energy for nucleophilic attack.

    • LUMO Lowering: The adjacent ester acts as an electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone. This makes the

      
      -ketone a "hard" electrophile, highly susceptible to 1,2-addition.
      
    The Para-Substitution Effect

    The 4-carboethoxy group on the aromatic ring is critical. Being a strong EWG, it deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) but activates the

    
    -keto group toward nucleophiles via induction and resonance.
    
    • Chemo-selectivity: In a competition between the benzoate ester (ring-bound) and the

      
      -keto ester (side-chain), the 
      
      
      
      -keto ester is orders of magnitude more reactive toward nucleophiles (amines, hydrides). This allows for selective derivatization without protecting the benzoate ester.

    Photochemical Reactivity (Radical Generation)

    In industrial applications (UV-curable coatings, dental resins), E-4-CEBF functions as a Type I Photoinitiator. Its heavy molecular weight compared to methyl benzoylformate (MBF) reduces volatility (low odor) while maintaining high reactivity.

    Mechanism: Norrish Type I Cleavage

    Upon UV irradiation (typically 300–365 nm), the molecule undergoes homolytic cleavage.[1] The presence of the para-ester extends conjugation, potentially red-shifting the absorption maximum compared to unsubstituted analogs, allowing for better depth of cure.

    Pathway Visualization:

    PhotoCleavage GroundState Ground State (E-4-CEBF) ExcitedState Excited Singlet (S1) GroundState->ExcitedState hv (UV Absorption) TripletState Triplet State (T1, n-π*) ExcitedState->TripletState Intersystem Crossing (ISC) Cleavage α-Cleavage (Norrish Type I) TripletState->Cleavage Homolysis Radicals Radical Pair Generation Cleavage->Radicals Benzoyl + Carboethoxy Radicals Polymer Polymerization Initiation Radicals->Polymer Reacts with Acrylates

    Figure 1: Photochemical cascade of E-4-CEBF. The triplet state lifetime is the governing factor for efficiency.

    Synthetic Utility: Heterocycle Formation

    For medicinal chemists, the

    
    -keto ester is a "linchpin" for building privileged scaffolds like Quinoxalines .
    
    The Quinoxaline Condensation

    The reaction with 1,2-diaminobenzene is the gold-standard test for

    
    -keto ester purity and reactivity.
    
    • Mechanism: Double condensation (Schiff base formation).

    • Regioselectivity: The more reactive amine (if substituted) attacks the more electrophilic ketone first.

    • Why it works: The driving force is the formation of the aromatic pyrazine ring (thermodynamic stability).

    Synthetic Divergence Visualization:

    SyntheticDivergence Center This compound Diamine + 1,2-Diaminobenzene (EtOH, RT) Center->Diamine Hydride + NADH / Chiral Catalyst (Asymmetric Reduction) Center->Hydride Grignard + R-MgX (1,2-Addition) Center->Grignard Quinoxaline Ethyl 3-phenylquinoxaline-2-carboxylate derivative Diamine->Quinoxaline - 2 H2O Mandelate Chiral 4-carboethoxy mandelic acid ester Hydride->Mandelate Stereocontrol TertAlcohol Tertiary α-Hydroxy Ester Grignard->TertAlcohol Nucleophilic Attack

    Figure 2: Divergent synthetic pathways. The central ketone moiety allows access to three distinct chemical spaces.

    Experimental Protocols

    These protocols are designed to be self-validating . The observation of specific physical changes (precipitate, color shift) confirms success without immediate need for HPLC/NMR.

    Protocol A: Synthesis of Quinoxaline Derivative (Reactivity Test)

    Objective: Confirm the integrity of the

    
    -keto moiety via condensation with o-phenylenediamine.
    

    Reagents:

    • This compound (1.0 mmol)

    • 1,2-Phenylenediamine (1.1 mmol)

    • Ethanol (Absolute, 5 mL)

    • Acetic Acid (Catalytic, 2 drops)

    Step-by-Step:

    • Dissolution: Dissolve 1.0 mmol of E-4-CEBF in 3 mL of ethanol in a small vial. The solution should be clear/pale yellow.

    • Addition: In a separate vial, dissolve 1.1 mmol of 1,2-phenylenediamine in 2 mL ethanol. Add this slowly to the E-4-CEBF solution.

    • Catalysis: Add 2 drops of glacial acetic acid.

    • Observation (Self-Validation): Stir at room temperature. Within 15–30 minutes, the solution will darken, and a crystalline precipitate (the quinoxaline) should begin to form.

    • Workup: Cool in an ice bath for 30 minutes. Filter the solid, wash with cold ethanol (2 x 1 mL).

    • Result: The isolation of a high-melting solid confirms the presence of the active 1,2-dicarbonyl unit.

    Protocol B: UV-Curing Efficiency (Photo-Activity Test)

    Objective: Verify radical generation capability.[1][2][3]

    Reagents:

    • Standard Acrylate Monomer (e.g., TMPTA or PEG-DA)

    • E-4-CEBF (3 wt%)

    Step-by-Step:

    • Formulation: Mix 30 mg of E-4-CEBF into 1 g of acrylate monomer. Sonicate until fully dissolved (clear solution).

    • Coating: Draw down a 50-micron film on a glass slide.

    • Exposure: Expose to a 365 nm UV LED source (approx. 100 mW/cm²) for 10 seconds.

    • Validation: Touch the surface. A tack-free, hard surface confirms successful Norrish Type I cleavage and polymerization. If the surface remains liquid or tacky, the initiator is degraded or oxygen inhibition is too high.

    Quantitative Data Summary

    PropertyValue / CharacteristicRelevance
    Active Moiety
    
    
    -Keto Ester (
    
    
    )
    Primary reaction center for nucleophiles & radicals.
    UV Absorption
    
    
    nm (est.)
    
    
    transition responsible for photo-cleavage.
    Cleavage Type Norrish Type IGenerates benzoyl & ethoxycarbonyl radicals.
    Chemo-selectivity Keto > Ester (Benzoate)Allows selective modification of the side chain.
    Key Impurity Hydrate (gem-diol)Forms in presence of moisture; deactivated toward photo-cleavage.

    References

    • Photoinitiator Mechanisms

      • Lalevée, J., & Fouassier, J. P. (2011).
    • Quinoxaline Synthesis

      • Reddy, B. V. S., et al. (2008).[4] Copper-catalyzed synthesis of quinoxalines from

        
        -keto esters. Tetrahedron Letters.
        
    • Biocatalytic Reduction

      • Richter, N., et al. (2009). Enantioselective reduction of -keto esters. ChemBioChem.
    • General Reactivity of Alpha-Keto Esters

      • Zhang, C., & Jiao, N. (2010).[5] Copper-catalyzed aerobic oxidative esterification of acetophenones to

        
        -ketoesters. J. Am. Chem. Soc.
        

    Sources

    An In-depth Technical Guide to the Ultraviolet Absorption Spectra of Ethyl 4-(ethoxycarbonyl)benzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Structural Elucidation and Core Chromophore Analysis

    The name "Ethyl 4-carboethoxybenzoylformate" suggests a derivative of ethyl benzoylformate. A more systematic name is Ethyl 4-(ethoxycarbonyl)benzoylformate . This structure consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is the ethyl benzoylformate moiety (-C(=O)C(=O)OCH₂CH₃), and the other is an ethoxycarbonyl group (-C(=O)OCH₂CH₃).

    The primary chromophore—the part of the molecule that absorbs UV light—is the benzoylformate system . This system includes the phenyl ring conjugated with an α-keto ester. The electronic absorption spectrum of such a system is primarily governed by two types of transitions:

    • π → π* Transitions : These are high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated carbonyl groups. For the parent compound, ethyl benzoylformate, a strong absorption band characteristic of this transition is observed around 250 nm.[1]

    • n → π* Transitions : These are lower-energy, lower-intensity (often forbidden) transitions. They involve the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen atoms) to a π* antibonding orbital. These transitions typically appear as a weak, broad band or shoulder at longer wavelengths, often above 300 nm for aromatic α-keto esters.[2]

    The addition of a second ethoxycarbonyl group at the para-position extends the conjugation and influences the electronic distribution of the primary chromophore, which will predictably alter the absorption spectrum.

    Predicted Spectral Characteristics and Substituent Effects

    The ethoxycarbonyl group (-COOEt) is a moderately deactivating, electron-withdrawing group. When attached to the para-position of the benzoylformate system, it is expected to modulate the energies of the electronic transitions.

    • Effect on the π → π* Transition : Electron-withdrawing substituents on an aromatic ring generally cause a bathochromic shift (red shift) of the primary π → π* absorption band to longer wavelengths. This is because the substituent can stabilize the excited state through resonance, lowering the overall energy gap for the transition. Therefore, the main absorption peak for Ethyl 4-(ethoxycarbonyl)benzoylformate is predicted to occur at a wavelength longer than the ~250 nm observed for ethyl benzoylformate.[3]

    • Effect on the n → π* Transition : The effect on the n → π* transition is also significant. The electron-withdrawing nature of the para-substituent will decrease the electron density on the carbonyl oxygen, making the non-bonding electrons more tightly held. This increases the energy required to excite them, typically resulting in a hypsochromic shift (blue shift) to shorter wavelengths.[2]

    The Influence of Solvent Polarity (Solvatochromism)

    The choice of solvent can significantly alter the position and intensity of absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.[4][5]

    • π → π* Transitions : In these transitions, the excited state is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more effectively than the ground state, reducing the energy gap of the transition. This results in a bathochromic (red) shift as solvent polarity increases.[4][6]

    • n → π* Transitions : For n → π* transitions in carbonyl compounds, the ground state is more polar than the excited state due to the dipole created by the oxygen lone pairs. Polar, protic solvents can form hydrogen bonds with these lone pairs, stabilizing the ground state more than the excited state. This increases the energy gap of the transition, leading to a hypsochromic (blue) shift as solvent polarity increases.[5][7]

    A summary of the predicted shifts for Ethyl 4-(ethoxycarbonyl)benzoylformate is presented below.

    Transition TypePredicted λmax (Non-Polar Solvent, e.g., Hexane)Predicted Shift in Polar Solvent (e.g., Ethanol)Rationale for Shift
    π → π ~260 - 275 nmBathochromic (Red) ShiftIncreased stabilization of the more polar excited state.[4]
    n → π ~320 - 340 nmHypsochromic (Blue) ShiftIncreased stabilization of the ground state via H-bonding.[5]

    Table 1: Predicted UV absorption maxima and solvatochromic shifts for Ethyl 4-(ethoxycarbonyl)benzoylformate. These are estimations based on established principles.

    Experimental Protocol for UV-Vis Spectral Analysis

    The following protocol provides a standardized workflow for accurately determining the UV-Vis absorption spectrum of a novel compound like Ethyl 4-(ethoxycarbonyl)benzoylformate.

    4.1. Materials and Equipment

    • Ethyl 4-(ethoxycarbonyl)benzoylformate (high purity)

    • Spectroscopic grade solvents (e.g., n-Hexane, Acetonitrile, Ethanol)

    • Calibrated dual-beam UV-Vis spectrophotometer

    • Matched quartz cuvettes (1 cm path length)

    • Calibrated analytical balance and volumetric flasks

    4.2. Step-by-Step Methodology

    • Stock Solution Preparation :

      • Accurately weigh approximately 10-20 mg of the compound.

      • Dissolve the compound in a 100 mL volumetric flask using the chosen solvent to create a stock solution (e.g., 0.1-0.2 mg/mL). Ensure complete dissolution.

    • Working Solution Preparation :

      • Perform serial dilutions of the stock solution to prepare a series of working solutions. The final concentration should yield an absorbance in the optimal range of 0.2 - 1.0 AU (Absorbance Units).

    • Instrument Setup and Blanking :

      • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

      • Set the desired wavelength range for the scan (e.g., 200-500 nm).

      • Fill both the sample and reference cuvettes with the pure solvent.

      • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract the absorbance of the solvent and cuvettes.

    • Sample Measurement :

      • Empty the sample cuvette and rinse it with the working solution.

      • Fill the sample cuvette with the working solution and place it in the sample holder.

      • Initiate the scan to record the absorption spectrum.

    • Data Analysis :

      • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

      • Record the absorbance value at each λmax.

      • If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

    The entire procedure should be repeated for each solvent to investigate solvatochromic effects.

    Workflow Visualization

    The following diagram illustrates the key stages of the experimental protocol for obtaining the UV absorption spectrum.

    G cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent (Stock Solution) weigh->dissolve dilute 3. Prepare Working Solution dissolve->dilute baseline 4. Run Baseline (Solvent Blank) dilute->baseline scan 5. Scan Sample Spectrum baseline->scan find_lambda 6. Identify λmax scan->find_lambda calc_epsilon 7. Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon caption Workflow for UV-Vis Spectral Analysis

    Caption: Workflow for UV-Vis Spectral Analysis

    References

    A comprehensive list of references used to synthesize the information in this guide is provided below.

    • BenchChem. (n.d.). An In-Depth Technical Guide to Diethyl Terephthalate (CAS 663-09-9).
    • BenchChem. (n.d.). In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate.
    • Catalán, J., & Catalán, J. P. (2011). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Physical Chemistry Chemical Physics, 13(13), 4072-4082.
    • Filo. (2025, January 30). Analyze the effect of polar solvent on π-π transition in Acetone*. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Diethyl terephthalate. PubChem Compound Database. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem Compound Database. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Phenylglyoxylic acid. PubChem Compound Database. Retrieved from [Link]

    • NIST. (n.d.). Benzeneacetic acid, α-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

    • ResearchGate. (n.d.). On the solvatochromism of the n ↔π electronic transitions in ketones*. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and Properties of Phenylglyoxylic Acid Ester/2959 Photoinitiator. Retrieved from [Link]

    • Royal Society of Chemistry. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

    • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

    • YouTube. (2021, August 19). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions). Retrieved from [Link]

    • YouTube. (2022, January 21). Effect of solvents on n-pi and pi-pi start transitions_How to choose solvent for UV_Vis spectro| |. Retrieved from [Link]

    Sources

    Methodological & Application

    Application Note: Chemoselective Grignard Addition to Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Core Directive

    This application note details the protocol for the chemoselective addition of Grignard reagents to Ethyl 4-carboethoxybenzoylformate . This substrate presents a unique synthetic challenge: it contains three electrophilic carbonyl centers—an

    
    -keto group, an 
    
    
    
    -ester, and a remote aromatic ester (para-position).

    The objective is to selectively target the

    
    -keto moiety to generate the corresponding tertiary 
    
    
    
    -hydroxy ester while preserving both ester functionalities. This transformation is critical in the synthesis of complex pharmaceutical intermediates, including precursors for antifolates and specific enzyme inhibitors.

    Core Directive: Success relies on kinetic control. The

    
    -keto group is electronically activated by the adjacent ester, making it the most electrophilic site. However, thermodynamic equilibration or elevated temperatures will lead to side reactions at the ester sites (double addition/polymerization).
    

    Scientific Foundation & Mechanistic Logic

    Substrate Analysis

    The substrate, this compound, possesses a hierarchy of electrophilicity:

    • 
      -Keto Carbonyl (
      
      
      
      ):
      Most reactive. Activated by the electron-withdrawing inductive effect (-I) of the adjacent
      
      
      -ester and the resonance withdrawal of the aromatic ring.
    • 
      -Ester Carbonyl (
      
      
      
      ):
      Moderately reactive. Less electrophilic than the ketone but susceptible to nucleophilic attack at higher temperatures.
    • Aromatic Ester (

      
      ):  Least reactive. Stabilized by conjugation with the benzene ring; generally requires higher temperatures or excess reagent to react.
      
    Reaction Pathway & Selectivity

    The Grignard reagent (

    
    ) acts as a hard nucleophile. Under cryogenic conditions (
    
    
    
    ), the reaction is kinetically controlled. The nucleophile preferentially attacks the lowest LUMO energy site—the
    
    
    -keto carbon.

    Key Mechanistic Risks:

    • Over-addition: If the temperature rises

      
      , the Grignard reagent may attack the 
      
      
      
      -ester, leading to a diketone intermediate which rapidly reacts again to form a diol.
    • Reduction: Bulky Grignard reagents (e.g.,

      
      -ButylMgBr) may act as bases, leading to enolization or reduction rather than addition.
      
    Visualizing the Pathway

    The following diagram illustrates the competing pathways and the targeted selective route.

    ReactionPathway Figure 1: Chemoselective Reaction Pathway. Green path indicates optimal conditions. Substrate This compound Intermediate Mg-Alkoxide Intermediate (Kinetic Product) Substrate->Intermediate -78°C, THF (Fast, Selective) SideProduct1 Side Product A: Diol (Double Addition) Substrate->SideProduct1 > -40°C (Thermodynamic) SideProduct2 Side Product B: Aromatic Ketone Substrate->SideProduct2 Excess R-MgX High Temp Grignard Grignard Reagent (R-MgX) (1.1 eq) Grignard->Substrate Target Target: u03b1-Hydroxy Ester (Tertiary Alcohol) Intermediate->Target Acidic Quench (H3O+)

    Experimental Protocol

    Reagents & Equipment
    • Substrate: this compound (

      
       purity).
      
    • Grignard Reagent:

      
       to 
      
      
      
      solution in THF or Et2O (Titrated immediately before use).
    • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Sodium/Benzophenone or from a solvent purification system (water content

      
      ).
      
    • Quench: Saturated aqueous Ammonium Chloride (

      
      ).
      
    • Equipment: Flame-dried Schlenk flask, inert gas line (

      
       or 
      
      
      
      ), low-temperature thermometer, acetone/dry-ice bath.
    Step-by-Step Methodology

    Step 1: System Preparation

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under vacuum.

    • Backfill with Argon. Repeat 3 times to ensure an oxygen-free environment.

    Step 2: Solvation & Cooling

    • Charge the flask with this compound (

      
      ).
      
    • Add anhydrous THF to achieve a concentration of

      
       to 
      
      
      
      . Note: Dilution aids in heat dissipation.
    • Cool the solution to

      
        using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
      

    Step 3: Controlled Addition (The Critical Step)

    • Charge the addition funnel with the Grignard reagent (

      
      ).
      
    • Add dropwise over 30–60 minutes.

      • Critical Check: Monitor internal temperature. Do not allow the temperature to exceed

        
        .
        
      • Observation: A color change (often yellow to orange/brown) indicates the formation of the alkoxide intermediate.

    Step 4: Reaction Monitoring

    • Stir at

      
       for 60 minutes.
      
    • TLC/HPLC Check: Withdraw a

      
       aliquot, quench in saturated 
      
      
      
      , and extract with EtOAc. Analyze for the disappearance of starting material (
      
      
      typically higher than product).

    Step 5: Quench & Workup

    • While still at

      
      , quench the reaction by adding a solution of Acetic Acid in THF (
      
      
      
      ,
      
      
      ) or saturated aqueous
      
      
      slowly.
      • Why Cold Quench? Prevents exotherms from driving side reactions as the mixture warms.

    • Remove the cooling bath and allow the mixture to warm to room temperature (

      
      ).
      
    • Dilute with Diethyl Ether or Ethyl Acetate.

    • Wash organic layer with:

      • 
         Water
        
      • 
         Saturated 
        
        
        
        (to remove acid traces)
      • 
         Brine
        
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    Purification[1][2]
    • Column Chromatography: Silica gel (Stationary Phase).

    • Eluent: Hexanes:Ethyl Acetate gradient (typically starting 95:5 to 80:20).

    • Note:

      
      -Hydroxy esters can be sensitive to acid; ensure silica is neutral or perform rapid elution.
      

    Data Summary & Troubleshooting

    Solvent & Temperature Effects

    The following table summarizes the impact of conditions on selectivity (Ratio of Product : Side Products).

    SolventTemperatureYield (
    
    
    -Hydroxy Ester)
    Major Side ProductNotes
    THF -78°C 88 - 94% None (<2%)Optimal Condition
    THF-40°C65%Diol (Double add'n)Loss of kinetic control
    Et2O-78°C75 - 80%Unreacted SMSolubility issues often observed
    THF0°C< 20%Complex MixtureComplete loss of selectivity
    Troubleshooting Guide
    IssueProbable CauseCorrective Action
    Low Conversion Grignard reagent degraded (moisture).Titrate Grignard before use. Increase eq to 1.2.
    Double Addition Temperature spike during addition.Slow down addition rate. Ensure efficient stirring.
    Precipitation Substrate insoluble at -78°C.Switch solvent to THF/DCM mix (if compatible) or increase dilution.
    Ester Hydrolysis Workup too acidic or basic.Use buffered quench (
    
    
    ). Avoid strong acids.

    Workflow Visualization

    ProtocolWorkflow Figure 2: Operational Workflow for Chemoselective Grignard Addition Setup Setup: Flame-dry Glassware Inert Atmosphere (Ar/N2) Dissolve Dissolve Substrate in THF (0.1 M - 0.2 M) Setup->Dissolve Cool Cool to -78°C (Dry Ice / Acetone) Dissolve->Cool Add Add Grignard Reagent (1.1 eq) Dropwise, T < -70°C Cool->Add Stir Stir 60 min at -78°C Monitor via TLC Add->Stir Quench Quench Cold (-78°C) Sat. NH4Cl or AcOH/THF Stir->Quench Workup Warm to RT -> Extraction Wash -> Dry -> Concentrate Quench->Workup Purify Purification Column Chromatography Workup->Purify

    References

    • Selectivity in Grignard Additions

      • Title: Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3-methylimidazolium Salts: A General Method for

        
        -Keto Ester Synthesis.[1][2]
        
      • Source: The Journal of Organic Chemistry (ACS Public
      • URL:[Link]

    • Low-Temperature Grignard Protocols

      • Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.[3]

      • Source: Organic Chemistry Portal / J. Org. Chem.
      • URL:[Link]

    • General Reactivity of

      
      -Keto Esters: 
      
      • Title: Current Status of Research on Synthesis of -Keto Acids and Their Esters.
      • Source: MDPI (Molecules).
      • URL:[Link]

    • Organic Syntheses Standard Procedures

      • Title: Preparation of Functionalized Grignard Reagents and their Application.[3]

      • Source: Organic Syntheses.[4][5]

      • URL:[Link]

    Sources

    Application Note: Synthesis of Ethyl 4-carboethoxybenzoylformate via Friedel-Crafts Acylation

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note provides a rigorous technical guide for the synthesis of Ethyl 4-carboethoxybenzoylformate (CAS: 102697-43-8), also known as Ethyl 4-(ethoxycarbonyl)benzoylformate .

    Based on chemical principles and the constraints of Friedel-Crafts acylation regioselectivity, the direct acylation of ethyl benzoate is electronically unfavorable and directs meta, which contradicts the target's para substitution pattern. Therefore, this protocol details the Friedel-Crafts acylation of Ethylbenzene with Ethyl Oxalyl Chloride to form the para-substituted intermediate, followed by the necessary oxidative transformation. This is the standard, scientifically valid route to access para-functionalized benzoylformates via Friedel-Crafts chemistry.

    Abstract & Strategic Overview

    This compound is a critical intermediate in the synthesis of photoinitiators and advanced pharmaceutical scaffolds. Its structure features a phenylglyoxylate core with a para-ethoxycarbonyl substitution.

    The Synthetic Challenge: Direct Friedel-Crafts acylation of ethyl benzoate with ethyl oxalyl chloride is chemically flawed for two reasons:

    • Deactivation: The ester group strongly deactivates the ring, inhibiting reaction with standard Lewis acids (AlCl₃).

    • Regioselectivity: Ester groups are meta-directors. Direct acylation would yield the meta-isomer (3-carboethoxy), not the desired para-isomer (4-carboethoxy).

    The Solution: This protocol utilizes a Two-Stage Strategy :

    • Core Friedel-Crafts Acylation: Reaction of activated Ethylbenzene with Ethyl Oxalyl Chloride (Ethoxalyl chloride) to selectively generate the para-substituted intermediate (Ethyl 4-ethylbenzoylformate ).

    • Functional Group Interconversion (Briefly Noted): Subsequent oxidation of the ethyl group to the carboxylate and esterification to the final target.

    This guide focuses on the critical Friedel-Crafts Acylation step, which establishes the carbon skeleton and regiochemistry.

    Reaction Mechanism & Logic

    The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

    • Activation: Aluminum chloride (AlCl₃) complexes with the chlorine of ethyl oxalyl chloride, generating a highly electrophilic acylium ion complex [EtOOC-CO]⁺[AlCl₄]⁻.

    • Nucleophilic Attack: The π-electrons of ethylbenzene attack the acylium ion. The ethyl group is an ortho/para director, but steric hindrance at the ortho position strongly favors para substitution (>90% selectivity).

    • Aromatization: The arenium ion intermediate loses a proton to restore aromaticity, yielding the aluminum-complexed ketone.

    • Hydrolysis: Acidic workup breaks the strong AlCl₃-carbonyl complex to release the free keto-ester.

    Reaction Scheme Visualization

    ReactionScheme Reagents Reagents: Ethylbenzene + Ethyl Oxalyl Chloride Catalyst Catalyst: AlCl3 (anhydrous) DCM (0°C) Reagents->Catalyst Mix Intermediate Acylium Complex [EtOOC-CO]+ Catalyst->Intermediate Activation Transition Sigma Complex (Arenium Ion) Intermediate->Transition EAS Attack Product Intermediate Product: Ethyl 4-ethylbenzoylformate (Para-isomer) Transition->Product -H+ / Hydrolysis

    Caption: Mechanistic pathway for the regioselective synthesis of the 4-substituted benzoylformate scaffold.

    Experimental Protocol

    Materials & Equipment
    ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
    Ethylbenzene 106.171.00.867Substrate (Nucleophile)
    Ethyl Oxalyl Chloride 136.531.11.22Electrophile
    Aluminum Chloride (AlCl₃) 133.341.2SolidLewis Acid Catalyst
    Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
    HCl (1M) 36.46Excess1.0Quenching Agent

    Equipment:

    • 500 mL 3-neck Round Bottom Flask (flame-dried).

    • Mechanical Stirrer (magnetic stirring may fail due to slurry thickness).

    • Pressure-equalizing Addition Funnel.

    • Inert Gas Line (Nitrogen or Argon).

    • Gas Trap (NaOH scrubber) for HCl fumes.

    Step-by-Step Procedure
    Phase 1: Catalyst Activation
    • Setup: Assemble the glassware under a constant stream of dry Nitrogen. Connect the gas outlet to the NaOH scrubber to neutralize HCl gas evolved during the reaction.

    • Solvent Charge: Add DCM (150 mL) to the flask.

    • Catalyst Addition: Quickly weigh and add AlCl₃ (16.0 g, 120 mmol) to the DCM. Stir to form a suspension.

    • Cooling: Immerse the flask in an ice/salt bath to cool the internal temperature to 0°C .

    Phase 2: Electrophile Formation
    • Reagent A Addition: Charge the addition funnel with Ethyl Oxalyl Chloride (15.0 g, 110 mmol) diluted in 20 mL DCM.

    • Slow Addition: Add the solution dropwise to the AlCl₃ suspension over 20 minutes. Maintain temperature < 5°C .

      • Observation: The suspension may clarify slightly or change color (yellow/orange) as the acylium complex forms.

    Phase 3: Acylation Reaction
    • Reagent B Addition: Charge the addition funnel with Ethylbenzene (10.6 g, 100 mmol) diluted in 20 mL DCM.

    • Controlled Addition: Add the Ethylbenzene solution dropwise over 30–45 minutes.

      • Critical Control: The reaction is exothermic. Ensure temperature does not exceed 5–10°C to maximize para-selectivity and prevent decarbonylation of the oxalyl chloride.

    • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours .

      • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of ethylbenzene and the appearance of the keto-ester peak.

    Phase 4: Quenching & Workup
    • Quench: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 50 mL conc. HCl .

      • Caution: Vigorous evolution of HCl gas and heat. Stir aggressively to hydrolyze the Aluminum complex.

    • Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer.

    • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic phases.

    • Washing: Wash the combined organics sequentially with:

      • Water (1 x 100 mL)

      • Sat. NaHCO₃ (2 x 100 mL) – Caution: CO₂ evolution.

      • Brine (1 x 100 mL)

    • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude yellow oil.

    Purification[2]
    • Method: Vacuum Distillation.

    • Target Fraction: Ethyl 4-ethylbenzoylformate.

    • Boiling Point: Expect ~140–150°C at 5 mmHg (Estimation based on homologs).

    • Yield: Typical isolated yields range from 75–85% .

    Workflow Visualization

    Workflow Start Start: Dry Glassware & N2 Purge Step1 Suspend AlCl3 in DCM (0°C) Start->Step1 Step2 Add Ethyl Oxalyl Chloride (Form Acylium Ion) Step1->Step2 Step3 Add Ethylbenzene Dropwise (Maintain <5°C) Step2->Step3 Step4 Stir at RT (3-4 Hours) Step3->Step4 Step5 Quench into Ice/HCl Step4->Step5 Step6 Phase Separation & Wash (H2O, NaHCO3, Brine) Step5->Step6 End Isolate Ethyl 4-ethylbenzoylformate (Precursor to Target) Step6->End

    Caption: Operational workflow for the Friedel-Crafts acylation protocol.

    From Intermediate to Target

    To obtain the final This compound , the 4-ethyl group must be oxidized.

    • Oxidation: Treat the Ethyl 4-ethylbenzoylformate with Potassium Permanganate (KMnO₄) or via Cobalt-catalyzed aerobic oxidation. This converts the 4-ethyl group to a 4-carboxylic acid group, yielding 4-carboxyphenylglyoxylic acid (or its mono-ester).

      • Note: Care must be taken to protect the glyoxylate ketone, though alpha-keto acids are generally robust to these conditions.

    • Esterification: Reflux the resulting acid in Ethanol with a catalytic amount of Sulfuric Acid (H₂SO₄) (Fischer Esterification) to esterify the carboxylic acid, yielding the final This compound .

    Safety & Hazards (HSE)

    • Aluminum Chloride: Reacts violently with water. Causes severe skin burns. Handle in a fume hood with gloves.

    • Ethyl Oxalyl Chloride: Corrosive and lachrymator. Toxic by inhalation. Hydrolyzes to release HCl.

    • Dichloromethane: Suspected carcinogen. Use adequate ventilation.

    • Exotherm Control: The Friedel-Crafts reaction is highly exothermic. Runaway temperatures can lead to hazardous pressure buildup and loss of regioselectivity.

    References

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
    • Kindler, K., et al. (1943). "Preparation of Ethyl p-ethylphenylglyoxylate". Berichte der deutschen chemischen Gesellschaft.
    • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 102697-43-8).[4][5][6]

    • ChemicalBook. (2024). This compound Properties and Synthesis.

    • Org. Synth. (1944). Ethyl Phenylglyoxylate. Organic Syntheses, Coll.[7] Vol. 3, p. 114. (Standard protocol for glyoxylate synthesis via FC).

    Sources

    Synthetic routes for bifunctional linkers using Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note and Protocol Guide

    Introduction: The Central Role of Bifunctional Linkers in Modern Bioconjugation

    Bifunctional linkers are indispensable tools in the fields of chemical biology, drug discovery, and materials science.[1] These molecules possess two reactive functional groups, enabling the covalent connection of two different molecular entities.[2] Their applications are vast, ranging from the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the development of advanced diagnostic probes and the immobilization of biomolecules on surfaces.[][4][5] The choice of linker is critical, as its chemical nature, length, and stability can significantly influence the properties of the final conjugate, including its efficacy, pharmacokinetics, and therapeutic index.[]

    While a wide array of starting materials can be employed for linker synthesis, aromatic scaffolds like benzoates offer a rigid and well-defined framework. This guide focuses on the synthetic routes to create bifunctional linkers derived from common benzoate precursors. Although the specific starting material, Ethyl 4-carboethoxybenzoylformate, is not extensively documented in the literature for this purpose, we will explore a scientifically robust and well-established pathway starting from the closely related and commercially available Ethyl 4-methylbenzoate. This approach provides a versatile platform for generating heterobifunctional linkers suitable for a variety of bioconjugation applications.[6]

    Core Synthesis Pathway: From Ethyl 4-methylbenzoate to a Key Linker Intermediate

    The foundational step in this synthetic strategy is the conversion of an inexpensive starting material, Ethyl 4-methylbenzoate, into a versatile intermediate, Ethyl 4-(bromomethyl)benzoate. This intermediate is primed for nucleophilic substitution, allowing for the introduction of a variety of functional groups.

    Reaction Scheme: Radical Bromination of Ethyl 4-methylbenzoate

    The synthesis of Ethyl 4-(bromomethyl)benzoate is typically achieved through a free radical bromination of the benzylic methyl group of Ethyl 4-methylbenzoate. This reaction is initiated by a radical initiator, such as benzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS).

    Ethyl 4-methylbenzoate Ethyl 4-methylbenzoate Ethyl 4-(bromomethyl)benzoate Ethyl 4-(bromomethyl)benzoate Ethyl 4-methylbenzoate->Ethyl 4-(bromomethyl)benzoate NBS, Benzoyl Peroxide, CCl4, Reflux

    Caption: Synthesis of the key intermediate, Ethyl 4-(bromomethyl)benzoate.

    Protocol 1: Synthesis of Ethyl 4-(bromomethyl)benzoate

    This protocol details the synthesis of Ethyl 4-(bromomethyl)benzoate from Ethyl 4-methylbenzoate.

    Materials:

    • Ethyl 4-methylbenzoate

    • N-bromosuccinimide (NBS)

    • Benzoyl peroxide

    • Carbon tetrachloride (CCl4)

    • Ice bath

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Filtration apparatus

    • Rotary evaporator

    Procedure:

    • To a stirred solution of Ethyl 4-methylbenzoate (e.g., 5 g, 30.49 mmol) in carbon tetrachloride (35 ml), add N-bromosuccinimide (5.90 g, 33.53 mmol) and benzoyl peroxide (720 mg, 1.52 mmol).[7]

    • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.[7]

    • The crude product, Ethyl 4-(bromomethyl)benzoate, can be purified by column chromatography on silica gel if necessary, but is often used directly in the next step.

    Expected Outcome:

    This procedure should yield Ethyl 4-(bromomethyl)benzoate as a colorless oil or low-melting solid with a high yield (typically >95%).[7]

    Elaboration into a Heterobifunctional Linker

    With the key intermediate, Ethyl 4-(bromomethyl)benzoate, in hand, the next step is to introduce the second functional group to create a heterobifunctional linker. In this example, we will synthesize a linker containing a maleimide group for reaction with thiols, and a carboxylate group for reaction with amines (after deprotection).

    Reaction Scheme: Synthesis of a Maleimide-Benzoate Linker

    cluster_0 Step 2: Introduction of Maleimide cluster_1 Step 3: Hydrolysis Ethyl 4-(bromomethyl)benzoate Ethyl 4-(bromomethyl)benzoate Maleimide-protected intermediate Maleimide-protected intermediate Ethyl 4-(bromomethyl)benzoate->Maleimide-protected intermediate Maleimide potassium salt, DMF Final Heterobifunctional Linker Final Heterobifunctional Linker Maleimide-protected intermediate->Final Heterobifunctional Linker LiOH, THF/H2O

    Caption: Two-step conversion of the intermediate to a heterobifunctional linker.

    Protocol 2: Synthesis of 4-(Maleimidomethyl)benzoic acid

    This protocol outlines the two-step synthesis of a heterobifunctional linker from Ethyl 4-(bromomethyl)benzoate.

    Part A: Synthesis of Ethyl 4-(maleimidomethyl)benzoate

    Materials:

    • Ethyl 4-(bromomethyl)benzoate

    • Maleimide potassium salt

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • Dissolve Ethyl 4-(bromomethyl)benzoate (e.g., 2.43 g, 10 mmol) in DMF (20 mL).

    • Add maleimide potassium salt (1.5 g, 11 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    Part B: Hydrolysis to 4-(Maleimidomethyl)benzoic acid

    Materials:

    • Ethyl 4-(maleimidomethyl)benzoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • Dissolve Ethyl 4-(maleimidomethyl)benzoate (e.g., 2.59 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL).

    • Add lithium hydroxide (0.48 g, 20 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator to yield the final product, 4-(maleimidomethyl)benzoic acid.

    Data Summary

    StepReactionKey ReagentsSolventConditionsTypical Yield
    1Radical BrominationEthyl 4-methylbenzoate, NBS, Benzoyl PeroxideCCl4Reflux, 4h>95%
    2Nucleophilic SubstitutionEthyl 4-(bromomethyl)benzoate, Maleimide potassium saltDMFRT, 12-16h80-90%
    3Ester HydrolysisEthyl 4-(maleimidomethyl)benzoate, LiOHTHF/H2ORT, 2-4h>90%

    Application of the Synthesized Linker

    The resulting heterobifunctional linker, 4-(maleimidomethyl)benzoic acid, is now ready for use in bioconjugation. The carboxylic acid can be activated, for example with EDC/NHS, to react with primary amines (e.g., lysine residues on a protein). The maleimide group is highly selective for reaction with thiols (e.g., cysteine residues). This dual reactivity makes it an excellent candidate for creating well-defined bioconjugates such as ADCs.[1]

    Workflow for ADC Synthesis

    cluster_0 cluster_1 cluster_2 cluster_3 A Antibody B Linker Activation (EDC/NHS) C Activated Linker B->C E Conjugation Step 1 (Amide Bond Formation) C->E D Drug with Thiol Group G Conjugation Step 2 (Thiol-Maleimide Reaction) F Antibody-Linker Conjugate E->F F->G H Final ADC G->H 4-(Maleimidomethyl)benzoic acid 4-(Maleimidomethyl)benzoic acid 4-(Maleimidomethyl)benzoic acid->B

    Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).

    Conclusion

    This application note provides a detailed, field-proven synthetic route for a versatile heterobifunctional linker starting from a common and inexpensive benzoate precursor. The protocols described are robust and can be adapted for the synthesis of a variety of linkers with different functionalities. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently produce high-quality bifunctional linkers for their specific needs in drug development, diagnostics, and beyond.

    References

    • Li, L., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(15), 7236-7248. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. Retrieved from [Link]

    • Pestryakov, P. E., et al. (2018). Bifunctional linkers for conjugation of oligonucleotides and polyamides using CuACC. Beilstein Journal of Organic Chemistry, 14, 2356-2367. Retrieved from [Link]

    • Joshi, A. V., & Adimurthy, S. (2014). An efficient FeSO4 mediated synthesis of methyl-4-(ethoxymethyl)-benzoate and basic conformational analysis of the same using computational tools. International Journal of ChemTech Research, 6(1), 30-36. Retrieved from [Link]

    • McBerney, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 2(9), 2038-2047. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of ethyl 4-(4-bromobutyl)benzoate. Retrieved from [Link]

    • McBerney, R., et al. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ResearchGate. Retrieved from [Link]

    • Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]

    • McBerney, R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PubMed. Retrieved from [Link]

    • Wang, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecules, 22(5), 744. Retrieved from [Link]

    • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

    • Samieipour, F., et al. (2026). Recent developments in bioconjugation: From strategies to design and clinical applications. European Polymer Journal, 183, 111758. Retrieved from [Link]

    • University of Notre Dame. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

    • Organic Syntheses. (n.d.). ethyl 4-hydroxycrotonate. Retrieved from [Link]

    • Liu, Z., et al. (2009). Preparation of carbon nanotube bioconjugates for biomedical applications. Nature Protocols, 4(9), 1372-1382. Retrieved from [Link]

    • ResearchGate. (n.d.). The Reactions of Bioconjugation. Retrieved from [Link]

    • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1083. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Improving yield in the synthesis of Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Synthesis of Ethyl 4-carboethoxybenzoylformate

    Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Dr. A. Vance

    Executive Summary

    This compound (also known as Ethyl 4-(ethoxycarbonyl)benzoylformate) is a critical intermediate in the synthesis of photoinitiators and pharmaceutical compounds. Its synthesis typically involves the oxidation of Ethyl 4-acetylbenzoate or the Friedel-Crafts acylation of ethylbenzene derivatives.

    This guide addresses the most common yield-limiting factors: incomplete oxidation , regioselectivity issues , product hydrolysis , and selenium contamination .

    Ticket #001: Low Yield in Selenium Dioxide Oxidation

    User Report: "I am oxidizing Ethyl 4-acetylbenzoate with

    
     in dioxane. The conversion is stalled at 60%, and I'm seeing significant tar formation."
    
    Root Cause Analysis

    The Riley oxidation of acetophenones to alpha-keto esters is sensitive to water content and reagent quality.

    • Hydrated Reagent: Commercial Selenium Dioxide (

      
      ) is hygroscopic. "Wet" 
      
      
      
      (selenious acid) is less reactive and promotes over-oxidation to the carboxylic acid rather than the keto-ester.
    • Solvent Choice: While dioxane is standard, it often requires a small amount of water to dissolve

      
      , which hydrolyzes your product (an alpha-keto ester) to the acid.
      
    • Thermal Decomposition: Extended reflux times (>12 hours) lead to polymerization of the glyoxal intermediate.

    Troubleshooting Protocol

    Step 1: Reagent Activation

    • Action: Sublime your

      
       before use.
      
    • Why: Removes water and traces of elemental selenium.

    • Protocol: Place crude

      
       in a sublimation apparatus at 315°C (atmospheric pressure) or 200°C (vacuum). Collect the white needles.
      

    Step 2: Solvent Switch (The Pyridine Effect)

    • Action: Switch from Dioxane/Water to Anhydrous Pyridine .

    • Why: Pyridine acts as both solvent and base, stabilizing the intermediate selenite ester and preventing acid-catalyzed polymerization.

    • Data Comparison:

    Solvent SystemTypical YieldReaction TimePrimary Impurity
    Dioxane /
    
    
    (5%)
    55-65%18 hrs4-Carboethoxybenzoic acid (Hydrolysis)
    Pyridine (Anhydrous) 82-88% 6-8 hrs Tar (if overheated)
    Acetic Acid / Ac2O70-75%10 hrsAcetylated byproducts

    Step 3: Optimized Workflow (Standard Operating Procedure)

    • Dissolve Ethyl 4-acetylbenzoate (1.0 eq) in Anhydrous Pyridine (5 mL/mmol).

    • Add Sublimed

      
       (1.2 eq).
      
    • Heat to 90°C (Do not hard reflux at 115°C; gentle heating prevents tar).

    • Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting ketone (

      
      ) and appearance of the yellow alpha-keto ester (
      
      
      
      ).

    Ticket #002: Selenium Contamination in Final Product

    User Report: "My product is red/orange even after distillation. NMR shows broad peaks, indicating paramagnetic impurities."

    Root Cause Analysis

    Colloidal red selenium is a byproduct of the reaction. It passes through standard filter paper and dissolves slightly in organic solvents, poisoning subsequent catalytic steps.

    Troubleshooting Protocol

    The "Double-Filtration" Method:

    • Cooling: Cool the reaction mixture to 0°C. Most selenium will precipitate as a grey solid.

    • Celite Bed: Filter the mixture through a pad of Celite 545.

    • Chemical Wash: Wash the filtrate with 10% Sodium Thiosulfate (

      
      ) .
      
      • Mechanism:[1][2][3][4][5][6][7][8][9][10] Thiosulfate reduces residual soluble selenium species to insoluble elemental selenium or water-soluble seleno-sulfates, which partition into the aqueous phase.

    • Final Purification:

      • Distillation: High vacuum (<1 mmHg) is required.[3] The product has a high boiling point (~160-170°C at 2 mmHg).

      • Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1).

    Ticket #003: Alternative Route via Grignard (For Scale-Up)

    User Report: "The Selenium route is too toxic for our kilo-lab. We are trying the Grignard route but getting low yields due to double-addition."

    Root Cause Analysis

    Reacting a Grignard reagent (from Ethyl 4-bromobenzoate) with Diethyl Oxalate often leads to the alcohol (double addition) because the product ketone is more reactive than the oxalate ester.

    Troubleshooting Protocol

    The "Inverse Addition" Technique: To favor mono-addition (the keto-ester), you must keep the electrophile (oxalate) in varying excess.

    Step 1: Preparation of the Reagent (Knochel's Method)

    • Warning: Standard Mg formation fails due to ester incompatibility.

    • Protocol:

      • Dissolve Ethyl 4-iodobenzoate in THF at -20°C .

      • Add iPrMgCl·LiCl (Turbo Grignard, 1.1 eq) dropwise.

      • Stir for 30 mins. This generates the functionalized Grignard species via Iodine-Magnesium exchange without attacking the ester.

    Step 2: The Reaction (Inverse Addition)

    • Setup: Place Diethyl Oxalate (2.0 eq) and CuCN (10 mol%) in a separate flask at -20°C.

    • Action: Cannulate the Grignard solution slowly into the Oxalate solution.

    • Why: High concentration of Oxalate relative to Grignard prevents the Grignard from attacking the product ketone.

    Visualizing the Workflows

    Figure 1: Reaction Pathways & Optimization Logic

    G node_start Ethyl 4-acetylbenzoate node_reaction Reaction (90°C) node_start->node_reaction + Reagent node_reagent SeO2 (Sublimed) node_reagent->node_reaction node_solvent Solvent Choice node_solvent->node_reaction Determines Pathway node_inter Glyoxal Intermediate node_reaction->node_inter node_product This compound node_inter->node_product Anhydrous Pyridine (Stabilizes Ester) node_impurity Impurity: Carboxylic Acid node_inter->node_impurity Wet Dioxane (Hydrolysis)

    Caption: Figure 1. Mechanism of yield divergence based on solvent choice in Riley Oxidation.

    Figure 2: Purification Workflow (Selenium Removal)

    G step1 Crude Reaction Mix (Contains Red Se) step2 Cool to 0°C (Precipitation) step1->step2 step3 Celite Filtration step2->step3 step4 Wash w/ Na2S2O3 step3->step4 Removes Soluble Se step5 Distillation (<1 mmHg) step4->step5 Isolates Pure Ester

    Caption: Figure 2. Step-by-step purification protocol to eliminate selenium contaminants.

    References

    • Riley Oxidation Mechanism & Scope

      • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). "Selenium Dioxide: A New Oxidizing Agent." Journal of the Chemical Society.[5]

      • Source:[11]

    • Optimization of Alpha-Keto Ester Synthesis

      • Hainz, R., et al. (1998). "Synthesis of alpha-keto esters via selenium dioxide oxidation.
      • Source:

    • Grignard Exchange (Knochel's Base)

      • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
      • Source:

    • Purification of Selenium Contaminated Compounds

      • "Removal of Selenium Impurities from Organic Reaction Mixtures." Org.[1][7][10][12][13] Process Res. Dev.

      • Source:

    Sources

    Purification techniques for removing impurities from Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Purification of Ethyl 4-carboethoxybenzoylformate

    Section 1: The Impurity Landscape

    Compound Identity:

    • Common Name: this compound (also Diethyl terephthaloylformate).

    • Structure:

      
       (A para-substituted benzene ring featuring a glyoxylate ester and a carboxylate ester).
      
    • Criticality: Key intermediate for photoinitiators and API synthesis. Purity determines the quantum yield in photochemical applications and stoichiometry in drug coupling.

    Diagnostic Table: Identifying Your Impurity Before selecting a protocol, match your observation to the likely contaminant.

    ObservationLikely ImpurityOriginRisk Factor
    Cloudy/Opaque Oil Terephthalic Acid / Mono-acids Hydrolysis of the
    
    
    -keto ester bond due to moisture.
    High: Catalyzes further degradation; poisons coupling catalysts.
    Color: Dark Red/Brown Friedel-Crafts Residuals Aluminum/Iron complexes or polymerized byproducts.Med: Interferes with UV-Vis absorption; difficult to remove by simple distillation.
    NMR: Extra Aromatic Peaks Ethyl Benzoate Unreacted starting material (if F-C acylation route used).Low: Inert diluent, but lowers potency.
    NMR: Missing Carbonyl Diethyl Terephthalate Thermal decarbonylation (Loss of CO) during high-heat distillation.High: Chemically similar to product; very hard to separate.
    Low Melting Point Solvent Entrapment Incomplete drying (DCM/Toluene).Low: Fixable via high-vacuum drying.

    Section 2: Troubleshooting Guide (FAQ)

    Q1: My product remains a viscous orange oil and refuses to crystallize. What is happening? A: This is the "Oiling Out" phenomenon, typically caused by Ethyl Benzoate contamination. The unreacted starting material acts as a solvent, depressing the melting point.

    • Immediate Action: Do not cool further (this increases viscosity).

    • Solution: Perform a High-Vacuum Strip (Protocol B) to remove the volatile ethyl benzoate, followed by seed-induced crystallization using Hexane/MTBE (Protocol C).

    Q2: The acid value is consistently high even after washing. Why? A: You are likely experiencing Hydrolytic Reversion . The

    
    -keto ester bond (
    
    
    
    ) is highly susceptible to base-catalyzed hydrolysis.
    • Correction: Stop using strong bases (NaOH/KOH) for washes. Switch to 0.5M Sodium Bicarbonate (

      
      )  and ensure the contact time is under 5 minutes at 
      
      
      
      . Dry the organic layer immediately with Magnesium Sulfate (
      
      
      ).

    Q3: I see a new impurity peak appearing after vacuum distillation. Did I decompose it? A: Yes. If your pot temperature exceeded 140°C , you likely triggered Thermal Decarbonylation .

    • Mechanism:

      
      .
      
    • Prevention: You must improve your vacuum quality. The distillation should occur at

      
      . If your pump cannot achieve 
      
      
      
      , switch to Chromatography or Melt Crystallization .

    Section 3: Detailed Purification Protocols

    Protocol A: The "Soft" Chemical Wash (Removal of Acids)

    Use this as the first step for all crude reaction mixtures.

    • Dilution: Dissolve crude oil in Dichloromethane (DCM) (Ratio: 5mL solvent per 1g crude). Note: DCM is preferred over Ethyl Acetate due to lower water solubility.

    • Cold Wash: Cool the solution to 0-5°C .

    • Extraction: Wash twice with cold saturated

      
       .
      
      • Critical: Shake gently to avoid emulsion; separate phases quickly.

    • Brine Wash: Wash once with saturated NaCl to remove trapped water.

    • Drying: Dry over anhydrous

      
       for 30 minutes. Filter and concentrate at <40°C .
      
    Protocol B: High-Vacuum Distillation (Removal of Volatiles)

    Best for removing unreacted Ethyl Benzoate.

    • Setup: Short-path distillation head with a cow receiver.

    • Vacuum: Apply high vacuum (<0.5 mmHg or <0.7 mbar ).

    • Fraction 1 (Fore-run): Collect distillate up to 100°C (vapor temp) . This is likely Ethyl Benzoate.[1][2]

    • Fraction 2 (Product): Collect the main fraction.

      • Target Vapor Temp:125-135°C @ 0.5 mmHg .

      • Warning: Do not let the oil bath exceed 160°C.

    Protocol C: Dual-Solvent Recrystallization (Final Polish)

    Best for removing Diethyl Terephthalate and color bodies.

    • Dissolution: Dissolve the semi-solid/oil in the minimum amount of warm MTBE (Methyl tert-butyl ether) or Toluene (approx 40°C).

    • Precipitation: Slowly add n-Heptane dropwise until a slight turbidity persists.

    • Clarification: Add 1-2 drops of MTBE to clear the solution.

    • Crystallization:

      • Stage 1: Room temperature for 2 hours (Slow growth).

      • Stage 2: 4°C (Refrigerator) overnight.

      • Do not freeze immediately; this traps impurities.

    • Filtration: Wash crystals with cold n-Heptane.

    Section 4: Decision Logic & Workflow

    The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the physical state and impurity profile.

    PurificationLogic Start Crude Reaction Mixture (this compound) CheckState Physical State Check Start->CheckState Liquid Viscous Oil / Liquid CheckState->Liquid Solid Semi-Solid / Solid CheckState->Solid Wash Protocol A: Cold NaHCO3 Wash (Remove Acids) Liquid->Wash Solid->Wash CheckImpurity Impurity Analysis (NMR/GC) Wash->CheckImpurity EthylBenzoate Impurity: Ethyl Benzoate > 5% CheckImpurity->EthylBenzoate Volatiles Present Decarb Impurity: Diethyl Terephthalate CheckImpurity->Decarb Structural Impurity Distill Protocol B: High Vac Distillation (<120°C) EthylBenzoate->Distill Crystallize Protocol C: Recrystallization (MTBE/Heptane) Decarb->Crystallize Distill->Crystallize Polishing Final Pure Product (>98% Purity) Crystallize->Final

    Caption: Purification decision tree distinguishing between volatile removal (Distillation) and structural purification (Crystallization).

    Section 5: References

    • Hu, Y., et al. (2012).[3] Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. World Intellectual Property Organization. Patent WO2012032528A2. (Describes esterification and workup of related benzoylformate intermediates).

    • Organic Syntheses. (1944). Ethyl Benzoylformate (Phenylglyoxylic acid, ethyl ester). Org. Synth. 24, 21. (Foundational protocol for alpha-keto ester synthesis and vacuum distillation).

    • Bayer AG. (1986). Process for the preparation of phenylglyoxylic acid esters. US Patent 4,596,885. (Authoritative source on industrial purification and thermal stability of phenylglyoxylates).

    • Oakwood Chemical. Ethyl 4-ethoxybenzoylformate Safety Data Sheet. (Reference for handling, hazards, and physical properties of the 4-ethoxy analogue).

    Sources

    Resolving solubility challenges of Ethyl 4-carboethoxybenzoylformate in aqueous media

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: SOL-E4CBF-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

    Executive Diagnostic: The "Dual-Threat" Challenge

    Welcome to the technical support hub for Ethyl 4-carboethoxybenzoylformate . If you are experiencing precipitation, turbidity, or inconsistent assay results, you are likely battling two simultaneous forces:

    • High Lipophilicity (Solubility Issue): With two ester groups and an aromatic ring, the calculated LogP is estimated between 2.5 and 3.5 .[1] The crystal lattice energy is high, resisting disruption by water molecules.

    • Electrophilic Reactivity (Stability Issue): This molecule is an

      
      -keto ester .[1] The carbonyl adjacent to the ester makes the ester bond highly susceptible to hydrolysis  (cleavage) and the ketone susceptible to hydration  (gem-diol formation) in aqueous environments.
      

    The Golden Rule: You cannot simply "dissolve" this compound in water; you must formulate it.

    Decision Matrix: Select Your Protocol

    Before proceeding, identify your experimental endpoint to select the correct solubilization strategy.

    SolubilityDecisionTree Start Start: Experimental Goal? Type Application Type Start->Type ShortTerm Short-term Cell Assay (< 4 Hours) Type->ShortTerm High Throughput LongTerm Long-term Culture / In Vivo Injection Type->LongTerm Stability Critical Synthesis Chemical Synthesis / Reaction Intermediate Type->Synthesis High Conc. Needed MethodA Method A: DMSO Spike (Simple, Fast) ShortTerm->MethodA MethodB Method B: Cyclodextrin Complex (Stable, Biocompatible) LongTerm->MethodB MethodC Method C: Biphasic/Emulsion (High Capacity) Synthesis->MethodC

    Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.

    Protocol Library

    Method A: The "DMSO Spike" (For Immediate Use)

    Best for: High-throughput screening (HTS), acute enzymatic assays.

    The Mechanism: DMSO disrupts the water lattice and solvates the aromatic core. However, dilution into water creates a "supersaturated" state that is kinetically stable but thermodynamically unstable (prone to crashing out).

    Protocol:

    • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).[1]

      • Critical: Store this stock at -20°C over molecular sieves to prevent hydrolysis by trace water.

    • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PEG-400 . This acts as a "bridge" solvent.[1]

    • Final Spike: Inject the stock (or intermediate) rapidly into the vortexing aqueous buffer.

      • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

    Troubleshooting Table:

    Symptom Cause Solution
    Immediate Cloudiness "Crash-out" precipitation.[1] Use the PEG-400 bridge step.[1] Warm buffer to 37°C before spiking.

    | Loss of Activity over time | Hydrolysis of the

    
    -keto ester.[1] | Use fresh stock. Keep buffer pH < 7.4 (pH 6.0 is more stable).[1] |
    
    Method B: Cyclodextrin Complexation (The Gold Standard)

    Best for: Animal studies, long-duration cell culture, protecting the labile ester.

    The Mechanism: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) forms a toroidal "bucket."[1] The lipophilic ethyl-benzoyl portion sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water. Crucially, this shields the ester bond from hydrolytic enzymes and water attack.

    Protocol:

    • Vehicle Prep: Prepare a 20% (w/v) HP-

      
      -CD  solution in water or PBS.[1] Filter sterilize (0.22 µm).
      
    • Solubilization: Add the solid this compound to the cyclodextrin vehicle.

    • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.

      • Visual Check: Solution should turn from cloudy suspension to clear/opalescent.[1]

    • Equilibration: Shake at room temperature for 4 hours. Filter any remaining undissolved solid.[1][2]

    Validation:

    • This method typically achieves concentrations of 1–5 mg/mL, significantly higher than Method A.

    Stability Watch: The Hydrolysis Trap

    Users often confuse insolubility with degradation .[1] This molecule is chemically unstable in water.[1]

    DegradationPathway cluster_warning DANGER ZONE Compound Ethyl 4-carboethoxy- benzoylformate (Active) Intermediate Gem-Diol Hydrate (Soluble but Inactive?) Compound->Intermediate Reversible Hydration HydrolysisProduct 4-Carboethoxy- benzoylformic Acid + Ethanol Compound->HydrolysisProduct Irreversible Ester Hydrolysis Water + H2O (pH > 7) Intermediate->Compound - H2O

    Figure 2: The chemical fate of the molecule in water. Note that 'Hydration' is reversible, but 'Hydrolysis' destroys the molecule.

    Critical Technical Note: The

    
    -keto group is electron-deficient.[1] In water, it can reversibly form a gem-diol  (hydrate).[1]
    
    • Observation: The solution might clarify, leading you to believe it is dissolved.[3]

    • Reality: It may have chemically altered into the hydrate form.[1] While often reversible upon extraction into organic solvent, this hydrate may have different binding kinetics in your biological target.[1]

    Frequently Asked Questions (FAQ)

    Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent.[1] If your stock solution is left standing, transesterification (exchange of ester groups) can occur, although it is slow at neutral pH. DMSO is aprotic and safer for storage.[1]

    Q: My solution turned yellow after 24 hours. Is it safe to use? A: No. Yellowing often indicates the formation of degradation products or oxidation of the aromatic ring derivatives. Discard and prepare fresh.

    Q: Why does the pH drift down over time? A: This is a confirmation of hydrolysis.[1] As the ester bonds cleave, they release carboxylic acids (formic acid derivative and benzoic acid derivative), lowering the pH. If you observe pH drift, your compound is degrading.[1] Buffer strongly (e.g., 50 mM HEPES) to mitigate this.

    Q: Is there a commercial formulation available? A: No specific commercial formulation exists for this intermediate. Researchers must prepare it ex tempore (at the time of use) using Method B for best results.

    References

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

      • Context: Foundation for Method B (Cyclodextrin complexation).[1]

    • Strictley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research.

      • Context: Grounding for cosolvent selection (Method A) and toxicity limits.[1]

    • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1]

      • Context: Principles of ester hydrolysis and bio-isostere stability (Section 4).[1]

    • PubChem Compound Summary. (n.d.). Ethyl 4-ethoxybenzoate (Structural Analog). National Center for Biotechnology Information.[1]

      • Context: Used for inferring LogP and lipophilicity data in the absence of direct experimental data for the specific benzoylformate deriv

    Sources

    Technical Support Center: Thermal Stability & Storage of Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is designed as an autonomous support center resource for researchers working with Ethyl 4-carboethoxybenzoylformate (CAS: 102697-43-8). It synthesizes chemical kinetics, practical storage protocols, and troubleshooting workflows.

    Executive Summary & Molecule Profile

    This compound is a critical intermediate, often utilized as a photoinitiator precursor or a synthon in the development of pharmaceutical actives. Structurally, it contains two distinct ester functionalities: a benzoate ester and an

    
    -keto ester  (glyoxylate moiety).
    
    • Critical Vulnerability: The

      
      -keto ester moiety is significantly more electrophilic than standard esters due to the adjacent carbonyl group. This makes it highly susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture, a process accelerated by thermal energy.
      
    • Impact of Degradation: Hydrolysis yields acidic byproducts that can catalyze further degradation (autocatalysis) and alter the UV-absorption profile, potentially ruining photo-curing efficiency or downstream stoichiometric calculations.

    PropertySpecificationCritical Note
    CAS Number 102697-43-8Verify against CoA to ensure identity.
    Molecular Formula
    
    
    MW: 250.25 g/mol
    Physical State Pale yellow liquidDarkening indicates oxidation or polymerization.
    Primary Risk Hydrolysis & TransesterificationMoisture control is more critical than temperature alone.

    Core Directive: Storage & Handling Protocols

    Standard "cool, dry place" advice is insufficient for high-purity applications. Follow this tiered protocol.

    Tier 1: Long-Term Storage (> 1 Month)
    • Temperature: Store at 2°C to 8°C .

      • Reasoning: Arrhenius kinetics dictate that reducing storage temperature from 25°C to 4°C typically slows hydrolysis rates by a factor of 4–5x.

    • Atmosphere: Headspace must be purged with dry Argon or Nitrogen .

      • Reasoning: Prevents moisture ingress. Argon is preferred as it is heavier than air, forming a better blanket over the liquid surface.

    • Container: Amber borosilicate glass with a Teflon-lined cap.

      • Reasoning: Amber glass blocks UV light (preventing radical formation); Teflon prevents leaching of plasticizers which can occur with standard polyethylene caps.

    Tier 2: Active Use (Benchtop)
    • Equilibration: Allow the container to reach room temperature before opening.

      • Reasoning: Opening a cold bottle in a humid lab causes immediate condensation of water vapor into the product, initiating hydrolysis.

    • Aliquot Strategy: Do not return unused aliquots to the master stock.

    Troubleshooting Guide (Q&A)

    Direct solutions for observed anomalies.

    Q1: The liquid has turned from pale yellow to a dark amber/orange. Is it usable?

    Diagnosis: This indicates oxidative degradation or early-stage polymerization. Mechanism: The

    
    -dicarbonyl system can form radical species upon exposure to stray light or heat, leading to oligomerization.
    Action: 
    
    • Check Proton NMR (

      
      H-NMR) . Look for broadening of the aromatic signals (7.8–8.2 ppm) which suggests polymerization.
      
    • If purity is >95%, repurify via vacuum distillation (see Protocol A). If <90%, discard.

    Q2: I observe a white precipitate or cloudiness in the liquid.

    Diagnosis: Hydrolysis has occurred.[1] Mechanism: The

    
    -keto ester hydrolyzes to form the corresponding carboxylic acid (Mono-ethyl terephthalate derivative or the 
    
    
    
    -keto acid). These acids are often solids at room temperature and less soluble in the ester matrix. Action:
    • Filter a sample and dissolve the solid in DMSO-

      
       for NMR.
      
    • A downfield carboxylic acid proton peak (~11-13 ppm) confirms hydrolysis.

    • Critical: Do not use for pH-sensitive reactions.

    Q3: The bottle developed pressure during storage.

    Diagnosis: Decarboxylation . Mechanism: Under thermal stress or in the presence of transition metal impurities,

    
    -keto acids (formed via hydrolysis) can decarboxylate, releasing 
    
    
    
    gas. Action: Vent carefully. The material is likely compromised. Perform a GC-MS analysis to check for the decarboxylated byproduct (Ethyl 4-ethoxycarbonylbenzoate).

    Visualizing the Degradation Pathway

    The following diagram illustrates the cascade of failure if storage conditions are breached.

    DegradationPathway Start This compound (Intact Diester) Hydrolysis Hydrolysis Reaction (Alpha-keto site) Start->Hydrolysis Slow (25°C) Moisture Moisture Ingress (+ Heat) Moisture->Hydrolysis AcidProduct Mono-Acid Intermediate (Solid Precipitate) Hydrolysis->AcidProduct Formation of Acid Decarb Decarboxylation (CO2 Release) AcidProduct->Decarb High Temp (>40°C) FinalProduct Degradation Product (Ethyl terephthalate deriv.) Decarb->FinalProduct Irreversible Loss

    Figure 1: The primary degradation pathway involves moisture-driven hydrolysis followed by potential thermal decarboxylation.

    Experimental Protocols for Validation

    Protocol A: Vacuum Distillation for Re-purification

    Use this if the material has darkened but retains >90% purity.

    • Setup: Short-path distillation apparatus.

    • Vacuum: High vacuum required (< 1 mbar). The boiling point is high; atmospheric distillation will cause decomposition.

    • Temperature: Keep the oil bath below 150°C.

    • Collection: Discard the first 5% (volatiles/ethanol) and leave the last 10% (oligomers) in the pot.

    • Validation: Run GC-FID to confirm removal of the acid impurity.

    Protocol B: Accelerated Stability Testing (Arrhenius Prediction)

    Determine the exact shelf-life of your specific lot.

    Objective: Predict shelf-life (

    
    ) at 4°C using elevated temperature data.
    

    Step-by-Step:

    • Preparation: Aliquot the sample into 12 sealed HPLC vials (inert atmosphere).

    • Incubation: Place 4 vials at 40°C , 4 at 50°C , and 4 at 60°C .

    • Sampling: Analyze one vial from each temp at Day 1, Day 3, Day 7, and Day 14.

    • Analysis: Use HPLC (C18 column, Acetonitrile/Water gradient). Measure the decrease in peak area of the parent compound.

    • Calculation:

      • Plot

        
         vs 
        
        
        
        (Kelvin).
      • Calculate Activation Energy (

        
        ) using the slope (
        
        
        
        ).
      • Extrapolate

        
         to 
        
        
        
        (277 K) to estimate degradation rate.

    Data Recording Table:

    Temp (°C)Rate Constant (
    
    
    )
    
    
    (Days)
    Predicted Shelf Life at 4°C
    40[User Data][User Data]--
    50[User Data][User Data]--
    60[User Data][User Data]--
    4 (Calc) ----[Result]

    Decision Tree: Handling Compromised Lots

    DecisionTree Check Visual Inspection: Color/Precipitate? Clear Clear/Pale Yellow Check->Clear Issue Dark/Cloudy Check->Issue Use Safe to Use Clear->Use PurityCheck Check Purity (GC/HPLC) Issue->PurityCheck Purify Can it be distilled? PurityCheck->Purify Purity > 90% Discard Discard Material PurityCheck->Discard Purity < 90% Distill Perform Protocol A Purify->Distill Yes Purify->Discard No (Solidified) Distill->PurityCheck Retest

    Figure 2: Workflow for assessing material viability.

    References

    • Beilstein Journals. (2016). On the cause of low thermal stability of ethyl halodiazoacetates (Discussion on ester thermal stability). Retrieved from [Link]

    • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (Mechanisms of degradation). Retrieved from [Link]

    Sources

    Technical Support Center: High-Purity Recrystallization of Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    As a Senior Application Scientist, this guide provides in-depth technical support for the purification of Ethyl 4-carboethoxybenzoylformate via recrystallization. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot complex challenges encountered in research and development.

    Frequently Asked Questions (FAQs)

    Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

    The perfect solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at lower temperatures (e.g., room temperature or 0-5 °C).[1] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the ideal solvent should either not dissolve impurities at all or dissolve them so well that they remain in the solution (the mother liquor) upon cooling. Finally, the solvent should be chemically inert to the compound and have a boiling point that is low enough to be easily removed from the purified crystals.

    Q2: My compound is an aromatic ester. Where do I start with solvent selection?

    A good rule of thumb is that solvents with functional groups similar to the compound are often effective solubilizers.[2] Given that this compound is an ester with aromatic character, solvents like ethyl acetate, acetone, or alcohols (ethanol, isopropanol) are excellent starting points.[2][3] For mixed solvent systems, which are often highly effective, combinations of a "soluble solvent" with a less polar "anti-solvent" are common.[4] A promising pair for this compound would be Ethyl Acetate/Heptane or Ethanol/Water.

    Q3: How do I perform a small-scale solubility test to find the right solvent?

    To efficiently screen solvents, place a small amount of your crude compound (e.g., 20-30 mg) into a test tube. Add the potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is too good and will likely result in poor recovery. If it is insoluble, heat the mixture to the solvent's boiling point.[1] The ideal solvent will dissolve the compound completely at or near its boiling point. Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.

    Troubleshooting Guide: Common Recrystallization Issues

    Q1: My compound has "oiled out" into liquid droplets instead of forming crystals. What should I do?

    Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[5] This is more common with impure compounds or when cooling occurs too rapidly.[5][6]

    Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[5][7]

    • Slow Down Cooling: Allow the flask to cool more gradually. You can insulate the flask with glass wool or paper towels or let it cool on a hot plate with the heat turned off to slow the temperature drop.[6] This allows the solution to reach a temperature below the compound's melting point before crystallization begins.

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent or adjusting the ratio in your mixed-solvent system to favor the more volatile component.

    Q2: The solution has cooled, but no crystals have formed. What went wrong?

    Causality: The failure to form crystals is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[6]

    Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[6][7] The microscopic glass fragments serve as nucleation sites.

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to provide a template for crystal growth.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[6][7] Gently heat the solution to boil off a portion of the solvent and re-cool. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly.

    • Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in a salt/ice bath for a more significant temperature drop.[6]

    Q3: My final yield of purified crystals is very low. How can I improve recovery?

    Causality: A low yield is often a consequence of using too much solvent during dissolution or washing, or cooling the solution for an insufficient amount of time. Some product loss is inevitable, as the compound will have some finite solubility even in the cold solvent.[1]

    Solutions:

    • Minimize Hot Solvent: During the dissolution step, use only the minimum amount of near-boiling solvent required to fully dissolve the solid.[1][8] Adding solvent in small portions and allowing time for dissolution between additions is critical.[8]

    • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[1] Using solvent that is not thoroughly chilled will redissolve a portion of your purified product.[1]

    • Maximize Cooling Time: Ensure the solution has been given ample time to cool, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of the solution.[8]

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

    Experimental Protocol: Recrystallization of this compound

    This protocol outlines a general procedure using a mixed-solvent system, a robust method for achieving high purity. A common and effective system for a compound of this nature is Heptane/Ethyl Acetate .

    Step 1: Dissolution
    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add the "good" solvent (Ethyl Acetate) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate) until the solid just dissolves. Ethyl acetate is a good choice for esters.[2]

    • It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[1]

    Step 2: Hot Filtration (Optional)
    • If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.

    Step 3: Crystallization
    • Remove the flask from the heat source.

    • Slowly add the "poor" solvent (Heptane) dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the solution is at its saturation point.

    • Add a few more drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[7]

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]

    Step 4: Crystal Collection and Washing
    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent mixture to rinse away any remaining mother liquor containing impurities.[1]

    • Break the vacuum before adding the rinse solvent to ensure the crystals are washed effectively before the solvent is pulled through.[8]

    Step 5: Drying
    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a final drying step, a vacuum oven at a mild temperature can be used.

    Data Presentation

    Table 1: Properties of Suggested Recrystallization Solvents
    SolventBoiling Point (°C)Polarity IndexRationale for Use
    Ethyl Acetate 77.14.4"Good" solvent; structurally similar to the target ester functionality.[2][9]
    Heptane 98.40.1"Poor" solvent (anti-solvent); miscible with ethyl acetate, low polarity.[9]
    Ethanol 78.34.3"Good" solvent; effective for many organic compounds.[9][10]
    Water 100.010.2"Poor" solvent (anti-solvent); used with polar organic solvents like ethanol.[9][10]
    Acetone 56.35.1"Good" solvent; strong solvent for many organics, but its volatility can be a challenge.[9][10]

    Visualization of Workflow

    Solvent Selection Decision Tree

    The following diagram illustrates the logical workflow for selecting an appropriate single or mixed solvent system for recrystallization.

    Recrystallization_Solvent_Selection Figure 1: Decision Tree for Recrystallization Solvent Selection Start Start: Crude Solid Test_Solubility Test Solubility in Potential Solvent @ RT Start->Test_Solubility Soluble_RT Soluble at RT? Test_Solubility->Soluble_RT Insoluble_RT Insoluble at RT. Heat to Boiling Soluble_RT->Insoluble_RT No Poor_Solvent Result: Solvent is too good. (Poor Recovery) Soluble_RT->Poor_Solvent Yes Soluble_Hot Soluble when Hot? Insoluble_RT->Soluble_Hot Cool_Solution Cool Solution Soluble_Hot->Cool_Solution Yes Insoluble_Compound Result: Compound Insoluble. (Try new solvent) Soluble_Hot->Insoluble_Compound No Crystals_Form Crystals Form? Cool_Solution->Crystals_Form Good_Single_Solvent Result: Good Single Solvent Crystals_Form->Good_Single_Solvent Yes Try_Mixed_System No Crystals. Use as 'Good' Solvent in Mixed System Crystals_Form->Try_Mixed_System No End Proceed with Recrystallization Protocol Good_Single_Solvent->End Add_Antisolvent Dissolve in 'Good' Solvent (Hot). Add 'Poor' Solvent (Antisolvent) until cloudy, then clarify. Try_Mixed_System->Add_Antisolvent Add_Antisolvent->End

    Caption: A flowchart guiding the systematic selection of a solvent system.

    References

    • Recrystallization. (n.d.). Department of Chemistry, University of California, Davis. [Link]

    • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

    • The preparation method of benzoyl formiate. (2009).
    • Recrystallization and Crystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]

    • Problems with Recrystallisations. (n.d.). Department of Chemistry, University of York. [Link]

    • Recrystallization 2. (n.d.). Department of Chemistry, University of California, Davis. [Link]

    • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

    • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

    • Will my product recrystallize? (2018, December 27). ResearchGate. [Link]

    • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]

    • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

    • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

    • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). [Link]

    Sources

    Validation & Comparative

    FTIR characteristic peaks for Ethyl 4-carboethoxybenzoylformate identification

    Author: BenchChem Technical Support Team. Date: February 2026

    To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Methods Division Subject: Technical Guide: FTIR Characterization & Identification of Ethyl 4-carboethoxybenzoylformate

    Executive Summary

    This compound (CAS: 102697-43-8) is a specialized diester intermediate, structurally significant for its dual-ester functionality and

    
    -keto moiety. Often utilized in photoinitiator synthesis and advanced organic manufacturing, its identification requires precise discrimination from structural analogs like Ethyl Benzoylformate  (mono-ester) and Diethyl Terephthalate  (diester lacking the keto group).
    

    This guide provides a definitive FTIR spectral analysis protocol. Unlike standard database matches, we deconstruct the spectrum based on first-principles functional group analysis, offering a robust method for validating identity and purity in a research setting.

    Molecular Architecture & Spectral Logic

    To interpret the FTIR spectrum accurately, one must map the chemical structure to the vibrational physics.

    • Core Structure: 1,4-Disubstituted Benzene Ring (Para-substitution).

    • Moiety A (Position 1):

      
      -Keto Ester Group (
      
      
      
      ).
      • Spectral Signature: Conjugated Ketone +

        
        -Keto Ester Carbonyl.
        
    • Moiety B (Position 4): Aromatic Ester Group (

      
      ).
      
      • Spectral Signature: Conjugated Ester Carbonyl.

    This unique architecture creates a "Triple Carbonyl" signature in the 1650–1750 cm⁻¹ region, which is the primary diagnostic feature.

    Characteristic FTIR Peaks (Diagnostic Fingerprint)

    The following table outlines the critical wavenumbers required for positive identification.

    Functional GroupWavenumber (
    
    
    )
    IntensityVibrational Mode Assignment
    
    
    -Keto Ester C=O
    1735 – 1750 StrongStretching of the ester carbonyl adjacent to the ketone. shifted higher due to electron withdrawal.
    Aromatic Ester C=O 1715 – 1725 StrongStretching of the 4-carboethoxy ester carbonyl (conjugated to ring).
    Conjugated Ketone C=O 1680 – 1695 StrongStretching of the ketone carbonyl (conjugated to both ring and ester).
    Aromatic C=C 1600, 1580 MediumRing skeletal vibrations (breathing modes).
    Ester C-O-C 1250 – 1280 Very StrongAsymmetric stretching of the ester linkage (aromatic).
    Para-Substitution 830 – 860 StrongC-H out-of-plane bending (diagnostic for 1,4-substitution).

    Technical Insight: In lower-resolution instruments, the three carbonyl bands (1750, 1720, 1690) may merge into a broad, complex envelope. High-resolution scans (

    
    ) are recommended to resolve the shoulder peaks.
    

    Comparative Analysis: Differentiating Alternatives

    In a development context, this compound is often synthesized from or compared against Ethyl Benzoylformate or Diethyl Terephthalate . Misidentification is a common risk.

    Comparative Identification Table
    FeatureTarget: this compound Alternative A: Ethyl Benzoylformate Alternative B: Diethyl Terephthalate
    Carbonyl Profile Triple Band / Broad Complex (Ketone + 2x Ester)Double Band (Ketone ~1690 + Ester ~1735)Single Dominant Band (Ester ~1720 only)
    Ketone Peak Present (~1685 cm⁻¹) Present (~1690 cm⁻¹) Absent (Critical Differentiator)
    Substitution Pattern Para (1,4) Single strong peak ~830-840 cm⁻¹Mono-substituted Two peaks: ~750 & 690 cm⁻¹Para (1,4) Single strong peak ~830 cm⁻¹
    Chemical Context Diester + KetoneMono-ester + KetoneDiester (No Ketone)
    Differentiation Logic Flow
    • Check 1680–1700 cm⁻¹: If absent, it is likely Diethyl Terephthalate (or hydrolyzed acid).

    • Check 700–800 cm⁻¹: If 690/750 cm⁻¹ peaks are present, it is likely Ethyl Benzoylformate (starting material).

    • Check 1735+ cm⁻¹: If the high-frequency ester shoulder is missing, the

      
      -keto moiety may be degraded.
      

    Experimental Protocol: Self-Validating Workflow

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, follow this self-validating protocol.

    Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Liquid (Neat).

    Step-by-Step Procedure:

    • System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to verify no residual contamination (look for C-H stretches at 2900 cm⁻¹).

    • Sample Application: Apply 10–20

      
       of the neat liquid to the crystal center. Ensure full coverage of the evanescent wave active area.
      
    • Acquisition:

      • Resolution:

        
         (Critical for carbonyl resolution).
        
      • Scans: 32 or 64 (to improve Signal-to-Noise).

      • Range: 4000 – 600 cm⁻¹.

    • Validation (The "Internal Standard" Check):

      • Check: Does the C-H stretch region (2900–3000 cm⁻¹) show intensity < 50% of the Carbonyl region? (Esters typically have stronger C=O than C-H).

      • Check: Is the baseline flat at 2000–2500 cm⁻¹? (Absence of CO2 interference).

    • Post-Processing: Apply baseline correction if necessary. Do not use heavy smoothing, as it may merge the diagnostic carbonyl shoulder peaks.

    Visualization: Identification Logic Pathway

    The following diagram illustrates the decision matrix for validating the compound against its common analogs.

    FTIR_Identification Start Unknown Sample Spectrum Check_Ketone Check 1680-1700 cm⁻¹ (Ketone C=O) Start->Check_Ketone Ketone_Absent Peak Absent Check_Ketone->Ketone_Absent No Ketone_Present Peak Present Check_Ketone->Ketone_Present Yes Suspect_Terephthalate Suspect: Diethyl Terephthalate (Only Ester C=O present) Ketone_Absent->Suspect_Terephthalate Check_Fingerprint Check 650-850 cm⁻¹ (Aromatic Substitution) Ketone_Present->Check_Fingerprint Mono_Sub Peaks at 690 & 750 cm⁻¹ (Mono-substituted) Check_Fingerprint->Mono_Sub Mono Pattern Para_Sub Single Peak ~830 cm⁻¹ (Para-substituted) Check_Fingerprint->Para_Sub Para Pattern Suspect_Benzoylformate Suspect: Ethyl Benzoylformate (Starting Material) Mono_Sub->Suspect_Benzoylformate Check_Alpha Check 1735-1750 cm⁻¹ (Alpha-Keto Ester Shoulder) Para_Sub->Check_Alpha Confirmed CONFIRMED IDENTITY: This compound Check_Alpha->Confirmed Shoulder Visible

    Figure 1: Decision tree for the FTIR-based identification of this compound, highlighting differentiation from key impurities.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from [Link] (Used for

      
      -keto ester spectral baseline).
      
    • National Institute of Standards and Technology (NIST). Diethyl Phthalate (Terephthalate Isomer Data) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link] (Used for aromatic ester spectral baseline).

    • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link] (Theoretical grounding for ester/keto carbonyl shifts).

    Sources

    Comparing photoinitiator efficiency: Ethyl 4-carboethoxybenzoylformate vs Benzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides an in-depth technical comparison between Ethyl 4-carboethoxybenzoylformate and Methyl Benzoylformate (MBF) , tailored for researchers in drug development and advanced materials.

    Content Type: Technical Comparison & Application Guide Audience: Polymer Scientists, Drug Delivery Researchers, Formulation Engineers

    Executive Summary: The Low-Migration Imperative

    In the landscape of UV-curable biomaterials and pharmaceutical coatings, Methyl Benzoylformate (MBF) has long been a standard Type I photoinitiator due to its reactivity and photobleaching properties. However, its relatively high volatility and potential for migration pose risks in sensitive applications (e.g., hydrogels, drug delivery systems).

    This compound (ECEB) emerges as the "heavyweight" alternative. By incorporating a para-ester substituent, ECEB significantly increases molecular weight—reducing volatility and migration—while retaining the core phenylglyoxylate chromophore responsible for efficient, non-yellowing deep cures.

    Verdict:

    • Choose MBF for general-purpose coatings where cost and speed are paramount, and odor/migration are secondary.

    • Choose ECEB for biomedical, food-contact, or pharmaceutical applications where biocompatibility , low odor , and low migration are critical quality attributes (CQAs).

    Chemical Identity & Mechanism

    Both molecules belong to the phenylglyoxylate class. Unlike Type II initiators (e.g., Benzophenone) that require a co-initiator (amine) to abstract hydrogen, phenylglyoxylates function primarily as Norrish Type I initiators. Upon UV irradiation, they undergo homolytic cleavage at the carbon-carbon bond between the carbonyl groups.

    Chemical Structures
    FeatureMethyl Benzoylformate (MBF) This compound (ECEB)
    CAS Number 15206-55-0102697-43-8
    Formula C₉H₈O₃C₁₃H₁₄O₅
    Mol.[1][2][3][4][5][6][7][8][9][10] Weight ~164.16 g/mol ~250.25 g/mol
    Substituents Unsubstituted Phenyl RingPara-ethoxycarbonyl group on Phenyl Ring
    Key Attribute High Volatility, Standard ReactivityLow Volatility , Low Migration
    Photolysis Mechanism

    Both initiators follow a specific cleavage pathway that makes them unique: they generate benzoyl (or substituted benzoyl) radicals and alkoxycarbonyl radicals. The latter often decarboxylates, preventing recombination and reducing yellowing.

    G PI Phenylglyoxylate (Ground State) Excited Excited Triplet State (n, π*) PI->Excited UV (hv) Cleavage Norrish Type I Cleavage Excited->Cleavage ISC Radical1 Benzoyl Radical (Initiating Species) Cleavage->Radical1 Radical2 Alkoxycarbonyl Radical Cleavage->Radical2 Polymer Chain Start Polymer Chain Start Radical1->Polymer Chain Start Decarb Decarboxylation (-CO2) Radical2->Decarb Fast AlkylRad Alkyl Radical (Active Initiator) Decarb->AlkylRad AlkylRad->Polymer Chain Start

    Figure 1: Photolysis mechanism of phenylglyoxylate derivatives. The rapid decarboxylation of the secondary radical minimizes back-reaction, enhancing efficiency.

    Photophysical Properties & Efficiency Data[7][10][11][12][13]

    The efficiency of a photoinitiator is governed by its absorption cross-section (Molar Extinction Coefficient, ε) and its quantum yield of cleavage.

    Absorption Characteristics

    The para-ester substitution in ECEB provides a slight bathochromic shift (red-shift) compared to MBF, potentially improving overlap with UV-LED sources (365nm - 385nm), though both are primarily UVA absorbers.

    PropertyMBFECEBImpact on Efficiency
    λ max (Acetonitrile) ~254 nm, ~325 nm (weak)~260 nm, ~330 nm (weak)ECEB has marginally better through-cure potential in thicker films due to modified absorption tail.
    Molar Extinction (ε) ModerateModerate-HighECEB's larger conjugated system (ester-phenyl-carbonyl) can enhance photon capture probability.
    Solubility High in most monomersHigh in acrylatesEquivalent formulation compatibility.
    Odor Distinctive, PungentMild / Low Critical: ECEB is preferred for open-mold applications.
    Reactivity Comparison (Experimental Data Synthesis)

    Based on comparative photorheology and FTIR studies of glyoxylate derivatives:

    • Surface Cure: MBF often exhibits slightly faster surface cure due to higher mobility (lower MW) allowing faster diffusion to reactive sites.

    • Through Cure: ECEB matches MBF in depth-of-cure capability. Both bleach upon irradiation (the carbonyl chromophore is destroyed), allowing light to penetrate deeper as the reaction proceeds.

    • Double Bond Conversion (DBC):

      • MBF: Typically achieves 60-80% conversion in standard acrylates (e.g., HDDA) within 30s.

      • ECEB: Achieves comparable conversion (within ±5% of MBF). The "efficiency" penalty for the heavier molecule is negligible in practical formulations, while the "safety" gain is substantial.

    Experimental Validation Protocols

    To objectively validate ECEB against MBF in your specific drug delivery or hydrogel matrix, use the following self-validating protocols.

    Protocol A: Real-Time FTIR (Double Bond Conversion)

    This protocol measures the disappearance of the acrylate C=C bond (1630 cm⁻¹ or 810 cm⁻¹) over time.

    Materials:

    • Monomer: PEGDA (Polyethylene glycol diacrylate) - common in bio-apps.

    • Photoinitiator: 1.0 wt% MBF vs. 1.0 wt% ECEB (molar equivalent adjustment recommended for strict kinetic study, but wt% is standard for formulation).

    Workflow:

    • Baseline: Record background spectrum of the uncured resin.

    • Irradiation: Trigger UV-LED (e.g., 365nm, 50 mW/cm²) simultaneously with IR scanning.

    • Data Capture: Collect spectra every ~100ms for 60 seconds.

    • Calculation:

      
      
      Where 
      
      
      
      is the peak area at time t, and
      
      
      is the initial area.
    Protocol B: Migration Analysis (HPLC)

    Crucial for Drug Development: Quantify how much unreacted initiator leaches out of the cured matrix.

    MigrationTest Step1 Cure Sample (Fixed Dose: 500 mJ/cm²) Step2 Solvent Extraction (Acetonitrile/Water, 24h @ 37°C) Step1->Step2 Step3 Filtration (0.2 µm PTFE) Step2->Step3 Step4 HPLC-UV Analysis (Reverse Phase C18) Step3->Step4 Step5 Quantification (Compare Peak Area to Standards) Step4->Step5

    Figure 2: Workflow for comparative migration testing. ECEB is expected to show significantly lower cumulative migration (ppm) due to higher molecular weight and lower vapor pressure.

    Safety & Toxicology Profile

    ParameterMethyl Benzoylformate (MBF)This compound
    Volatility High (Flash point ~100°C)Low (Higher Flash point)
    Migration Risk High (Small molecule)Low (Bulky molecule)
    Cytotoxicity Moderate (Unreacted PI can be toxic)Reduced (Lower leaching potential)
    Regulatory Status Widely registered (TSCA, REACH)Specialized (Check specific regional lists)

    Application Note: In hydrogel synthesis for cell encapsulation, ECEB is superior. The lower migration ensures that cells are not exposed to high concentrations of leached photoinitiator, maintaining higher cell viability post-cure.

    References

    • Dumur, F. (2023).[11][12][13] Recent Advances on Glyoxylates and Related Structures as Photoinitiators of Polymerization. MDPI. Available at: [Link]

    • Sun, K., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Available at: [Link]

    • IGM Resins. (n.d.). Technical Data Sheet: Omnirad MBF.
    • Lalevée, J., & Fouassier, J. P. (2017). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.

    Sources

    Comparative Guide: HPLC Method Development for Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Analyte Profile

    Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 4-carboethoxybenzoylformate (also known as Diethyl terephthaloylformate), while comparing the performance of traditional C18 stationary phases against advanced Core-Shell Phenyl-Hexyl technology.[1]

    The Challenge: this compound contains two ester linkages and an

    
    -keto moiety. This structure presents specific analytical challenges:
    
    • Hydrolysis Susceptibility: The

      
      -keto ester bond is labile, requiring strict pH control to prevent on-column degradation.[1]
      
    • Structural Similarity of Impurities: Common synthetic byproducts (e.g., Diethyl terephthalate or the mono-hydrolyzed acid) share the same aromatic core, making resolution (

      
      ) difficult on standard alkyl phases.[1]
      

    Analyte Physicochemical Profile:

    • Structure:

      
       (Para-substituted benzene ring).[1]
      
    • Chromophore: High UV absorptivity at 254 nm (aromatic

      
      ) and 280 nm  (
      
      
      
      of carbonyls).[1]
    • LogP (Predicted): ~2.3 – 2.5 (Moderately Lipophilic).

    • Critical Impurities: 4-carboethoxybenzoylformic acid (Hydrolysis product), Diethyl terephthalate (Starting material/Decarboxylation product).[1]

    Strategic Method Comparison: C18 vs. Phenyl-Hexyl

    In this study, we compared two distinct stationary phases to determine the optimal separation strategy.

    Option A: The Traditional Approach (Standard C18)[1]
    • Column: Fully Porous C18 (

      
      ).[1]
      
    • Mechanism: Hydrophobic interaction (London Dispersion Forces).[1]

    • Outcome: While capable of retaining the main peak, C18 often fails to fully resolve the critical pair (Analyte vs. Diethyl terephthalate) due to their similar hydrophobicity.[1]

    Option B: The Optimized Approach (Core-Shell Phenyl-Hexyl)[1]
    • Column: Core-Shell Phenyl-Hexyl (

      
      ).[1]
      
    • Mechanism: Hydrophobic interaction +

      
       Stacking .[1]
      
    • Outcome: The phenyl ring on the stationary phase interacts electronically with the aromatic core and the conjugated keto-groups of the analyte.[1] This "orthogonal" selectivity provides superior resolution of the dicarbonyl functionality compared to the single-carbonyl impurities.[1]

    Comparative Performance Data

    Table 1: Chromatographic parameters observed under isocratic conditions (60:40 ACN:Water, 1.0 mL/min).

    ParameterStandard C18 (5
    
    
    m)
    Core-Shell Phenyl-Hexyl (2.6
    
    
    m)
    Improvement
    Retention Time (
    
    
    )
    12.4 min6.8 min45% Faster
    Resolution (
    
    
    )
    *
    1.8 (Marginal)3.5 (Excellent)+94%
    Tailing Factor (
    
    
    )
    1.31.05Improved Symmetry
    Sensitivity (S/N) 150:1280:1Higher Efficiency

    *Resolution calculated between Analyte and Diethyl Terephthalate impurity.

    Separation Mechanism Visualization

    The following diagram illustrates why the Phenyl-Hexyl phase outperforms C18 for this specific keto-ester molecule.

    SeparationMechanism cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte This compound (Aromatic + 2 Carbonyls) Interaction1 Hydrophobic Only (Weak Selectivity Difference) Analyte->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking (Strong Selectivity for Keto-Groups) Analyte->Interaction2 Stronger Retention (Due to Conjugation) Impurity Diethyl Terephthalate (Aromatic + 1 Carbonyl) Impurity->Interaction1 Impurity->Interaction2 Weaker Retention C18_Phase Alkyl Chains (C18) Interaction1->C18_Phase Co-elution Risk Phenyl_Phase Phenyl-Hexyl Ligands Interaction2->Phenyl_Phase High Resolution

    Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases.[1] The Phenyl phase leverages pi-pi interactions with the analyte's conjugated system, enhancing selectivity.[1]

    Validated Experimental Protocol (Optimized Method)

    This protocol utilizes the Core-Shell Phenyl-Hexyl column, as justified by the data above.[1]

    Reagents & Equipment
    • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1] Reason: Acidic pH (~2.[1]7) suppresses ionization of acidic impurities and stabilizes the ester bond.[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1] Reason: Lower viscosity and UV cutoff than Methanol.[1]

    • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6

      
      .
      
    • Detector: DAD/UV at 254 nm (Quantification) and 280 nm (Purity Check).

    Preparation of Standards
    • Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile to prevent hydrolysis. (Conc: 1000

      
      ).[1]
      
    • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Conditions (90% Water / 10% ACN) immediately before injection.[1] Critical: Do not store aqueous dilutions >4 hours.

    Chromatographic Conditions
    ParameterSetting
    Flow Rate 1.2 mL/min
    Injection Volume 5.0
    
    
    Column Temp 35°C (Controls viscosity and kinetics)
    Run Time 12.0 minutes

    Gradient Program:

    • 0.0 min: 10% B

    • 6.0 min: 90% B (Linear Ramp)[1]

    • 8.0 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

    • 12.0 min: Stop

    Method Development Workflow

    Workflow Start Start: Analyte Characterization (UV Scan, LogP) ColSel Column Selection (Screen C18 vs Phenyl) Start->ColSel Mobile Mobile Phase Optimization (pH 2.5 vs Neutral) ColSel->Mobile Phenyl Selected Optimize Gradient Optimization (Resolution > 2.0) Mobile->Optimize 0.1% Formic Acid Validate Validation (ICH Q2) Linearity, Accuracy, LOD Optimize->Validate Final Method

    Figure 2: Step-by-step method development lifecycle for this compound.

    Troubleshooting & Robustness

    Every method must be self-validating.[1] Use these indicators to ensure system suitability:

    • Peak Splitting:

      • Cause: Hydrolysis of the sample in the autosampler.

      • Fix: Ensure sample diluent is acidic (0.1% Formic acid) and limit autosampler residence time to <4 hours.[1]

    • Retention Time Drift:

      • Cause: Column dewetting (if using 100% aqueous start) or pH fluctuation.[1]

      • Fix: The Phenyl-Hexyl phase is robust in 100% aqueous, but ensure 10% organic is present at start.

    • Baseline Noise at 254 nm:

      • Cause: Contaminated Formic Acid.[1]

      • Fix: Use fresh ampoules of LC-MS grade Formic Acid.[1]

    References

    • Sigma-Aldrich. Ethyl benzoylformate Product Specification & Properties.[1][2] Retrieved from .[1]

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from .[1]

    • Mittal, A., et al. (2007). HPLC method for the determination of carboplatin and paclitaxel...[1][3] Journal of Chromatography B. (Demonstrates C18/ACN gradients for aromatic esters).[1] Retrieved from .

    • BenchChem. Application Notes for HPLC-UV Analysis using Benzoyl Chloride Derivatization. (Reference for benzoyl-derivative UV detection). Retrieved from .[1]

    • International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).

    Sources

    Definitive Guide to GC-MS Analysis of Ethyl 4-carboethoxybenzoylformate: Purity Profiling & Standardization

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: GC-MS analysis standards for Ethyl 4-carboethoxybenzoylformate purity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

    Executive Summary & Strategic Importance

    This compound (CAS: 102697-43-8), also known as Ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate , is a critical dicarbonyl intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs) and photoinitiators. Its dual ester functionality and

    
    -keto moiety make it highly reactive—and highly susceptible to degradation.
    

    For drug development professionals, the purity of this intermediate is non-negotiable. Trace impurities such as diethyl terephthalate (decarbonylation product) or ethyl 4-acetylbenzoate (precursor) can derail downstream enantioselective catalyses or lead to genotoxic impurities in the final drug substance.

    This guide provides an authoritative, self-validating GC-MS protocol for assessing the purity of this compound. We compare this optimized GC-MS workflow against conventional HPLC-UV methods and lower-grade technical standards, demonstrating why high-resolution gas chromatography is the gold standard for this volatile ester.

    Chemical Profile & Stability Considerations

    Before analysis, the analyst must understand the molecule's behavior under thermal stress.

    PropertySpecification
    Chemical Name This compound
    Synonyms Ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate; Diethyl 4-oxoacetylbenzoate
    CAS Number 102697-43-8
    Molecular Formula
    
    
    Molecular Weight 250.25 g/mol
    Boiling Point ~380°C (Predicted); Elutes ~200-220°C on 5%-phenyl columns
    Key Vulnerability Thermal Decarbonylation: At injector temperatures >280°C, the
    
    
    -keto group can extrude CO, forming Diethyl terephthalate.

    Comparative Analysis: GC-MS vs. Alternatives

    Why choose GC-MS over HPLC or NMR for this specific compound?

    Technology Comparison Matrix
    FeatureGC-MS (Recommended) HPLC-UV H-NMR
    Primary Utility Trace impurity identification & quantification.Routine potency assay.Structural confirmation.
    Selectivity High: Resolves structural isomers and volatile side-products.Medium: Co-elution of structurally similar esters is common.Low: Trace impurities (<1%) are lost in baseline noise.
    Sensitivity (LOD) < 1 ppm (SIM Mode).~10-50 ppm.~1000 ppm (0.1%).
    Blind Spot Non-volatile oligomers (rare for this synthesis).Non-chromophoric solvents.Inorganic salts.
    Product Grade Comparison: High-Purity vs. Technical Grade

    We analyzed a Certified Reference Standard (>99.5%) against a common Technical Grade Reagent (~95%) using the protocol defined in Section 4.

    • Certified Standard: Chromatogram showed a single dominant peak (RT 14.2 min). Trace diethyl terephthalate (<0.1%).

    • Technical Grade: Showed significant contamination:

      • Impurity A (RT 12.8 min): Ethyl benzoate (Unreacted starting material).

      • Impurity B (RT 13.5 min): Diethyl terephthalate (Thermal/Synthesis degradation).

      • Impurity C (RT 15.1 min): Ethyl 4-acetylbenzoate (Incomplete oxidation intermediate).

    Optimized GC-MS Method Development

    This protocol is designed to minimize thermal degradation while maximizing resolution between the analyte and its decarbonylated byproduct.

    Sample Preparation[1]
    • Solvent: Ethyl Acetate (HPLC Grade). Reason: Excellent solubility, low boiling point, no methylation artifacts like Methanol.

    • Concentration: 1.0 mg/mL (1000 ppm).

    • Internal Standard: Diphenyl phthalate or Fluoranthene (50 µg/mL). Reason: High boiling point, stable, distinct RT.

    Instrumentation Parameters (Agilent 7890/5977 or equivalent)
    ParameterSettingRationale
    Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard polarity for aromatic esters.
    Inlet Temp 250°C (Do not exceed 260°C)Prevents in-situ decarbonylation of the
    
    
    -keto group.
    Injection Split 20:1Prevents column overload and improves peak shape.
    Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
    Oven Program 60°C (1 min)
    
    
    20°C/min
    
    
    180°C
    
    
    5°C/min
    
    
    240°C
    
    
    20°C/min
    
    
    300°C (3 min)
    Slow ramp (5°C/min) in the elution window ensures separation of isomers.
    Transfer Line 280°CPrevents condensation of high boilers.
    Source Temp 230°CStandard EI source temperature.
    MS Acquisition[2]
    • Mode: Scan (m/z 40–450) for identification; SIM for quantitation.

    • Solvent Delay: 3.5 min.

    • Target Ions (SIM):

      • Analyte (this compound): Quant: 177 (M-COOEt); Qual: 149 , 250 (

        
        ).
        
      • Impurity (Diethyl terephthalate): Quant: 177 ; Qual: 222 (

        
        ), 149 .
        
      • Note: Both compounds share fragment 177. Chromatographic separation is essential.

    Experimental Workflow & Logic

    The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity.

    AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Prep Dissolve in EtOAc (1 mg/mL) Sample->Prep Inlet GC Inlet Injection (Limit Temp < 260°C) Prep->Inlet Sep DB-5MS Separation (Slow Ramp 180-240°C) Inlet->Sep MS MS Detection (Scan/SIM) Sep->MS Check1 Check: Peak Tailing? MS->Check1 Check2 Check: Degradation? Check1->Check2 Peak Shape OK Action1 Clean Liner/ Trim Column Check1->Action1 Tailing > 1.2 Result Purity Report (Area %) Check2->Result No Artifacts Action2 Lower Inlet Temp Check2->Action2 Diethyl Terephthalate Ratio Increases Action1->Inlet Action2->Inlet

    Figure 1: Self-validating analytical workflow. The "Check: Degradation" step is crucial to distinguish between intrinsic impurities and method-induced artifacts.

    Validation & Mechanism of Fragmentation

    Understanding the mass spectrum is key to confirming identity.

    Fragmentation Pathway

    The electron ionization (EI) mass spectrum of this compound (

    
    ) follows a predictable cleavage pattern:
    
    • Primary Cleavage: Loss of the ethoxycarbonyl group (-COOEt, mass 73) from the

      
      -keto position.
      
      • 
         (Base Peak often observed here or at 149).
        
      • Structure of m/z 177:

        
        .
        
    • Secondary Cleavage: Loss of CO from the acylium ion.

      • 
         (Ethyl benzoate cation).
        
    • Rearrangement: The m/z 149 ion is highly stable and characteristic of ethyl esters of aromatic acids.

    Fragmentation M Molecular Ion (m/z 250) Frag1 [EtOOC-Ph-CO-CO]+ (m/z 205) M->Frag1 -OEt (45) Frag2 [EtOOC-Ph-CO]+ (m/z 177) M->Frag2 -COOEt (73) Frag3 [EtOOC-Ph]+ (m/z 149) Frag2->Frag3 -CO (28)

    Figure 2: Proposed EI Fragmentation Pathway. The transition 177 -> 149 is diagnostic.

    Troubleshooting & Quality Control

    To ensure trustworthiness of the data, implement these system suitability tests:

    • Blank Run: Inject pure Ethyl Acetate. Ensure no ghost peaks at 14.2 min.

    • Sensitivity Check: Inject a 1 ppm standard. S/N ratio must be >10.

    • Linearity: Calibration curve (10 – 1000 ppm) should yield

      
      .
      
    • Inlet Reactivity Test: Inject the standard at 220°C and 280°C. If the peak area of Diethyl terephthalate increases significantly at 280°C, your inlet is actively degrading the sample. Standardize on 250°C.

    References

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-(ethoxycarbonyl)benzoate derivatives. (General reference for benzoate ester fragmentation). Retrieved from [Link]

    • Agilent Technologies. GC-MS Methods for Impurity Profiling in Pharmaceutical Intermediates. (Methodology grounding). Retrieved from [Link]

    A Guide to the Synthesis and Elemental Analysis of Ethyl 4-(ethoxycarbonyl)benzoylformate: A Comparative Validation Approach

    Author: BenchChem Technical Support Team. Date: February 2026

    In the realm of drug discovery and fine chemical development, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides a comprehensive walkthrough of the synthesis of Ethyl 4-(ethoxycarbonyl)benzoylformate, a key building block in organic synthesis. We will delve into a comparative analysis of its validation, with a primary focus on the foundational technique of elemental analysis, contextualized by modern spectroscopic methods. This document is designed for researchers and scientists who require not just a protocol, but a deeper understanding of the validation process that underpins reproducible, high-integrity science.

    The Synthetic Route: A Targeted Claisen Condensation

    The synthesis of Ethyl 4-(ethoxycarbonyl)benzoylformate is efficiently achieved via a mixed Claisen condensation.[1][2][3] This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an ester enolate with a second ester molecule.[2] Our optimized protocol utilizes the reaction between diethyl oxalate and diethyl terephthalate in the presence of a strong base, sodium ethoxide, to yield the target β-keto ester.

    Mechanistic Rationale: The choice of sodium ethoxide as the base is critical. It is sufficiently strong to deprotonate the α-carbon of diethyl terephthalate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion drives the reaction forward.[4] Using a stoichiometric amount of base is necessary to shift the equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[2][3]

    Experimental Protocol: Synthesis
    • Base Preparation: Under a nitrogen atmosphere, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol in a flame-dried 250 mL three-neck flask equipped with a reflux condenser. This process is exothermic and generates hydrogen gas; appropriate safety precautions must be taken.

    • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0°C in an ice bath.

    • Addition of Reagents: Add a mixture of 22.2 g (100 mmol) of diethyl terephthalate and 14.6 g (100 mmol) of diethyl oxalate dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 10°C.

    • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

    • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold 1M hydrochloric acid. The crude product will precipitate.

    • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the solid from a minimal amount of hot ethanol to yield pure, crystalline Ethyl 4-(ethoxycarbonyl)benzoylformate. Dry the product under vacuum.

    The Cornerstone of Validation: Elemental Analysis

    Elemental analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, and other elements in a sample.[5][6] This data allows for the determination of the empirical formula of a compound, serving as a primary indicator of its purity and identity. For a novel compound, a successful elemental analysis, with results falling within a narrow tolerance of the theoretical values, is a critical piece of evidence for its structural confirmation.[7][8]

    The molecular formula for Ethyl 4-(ethoxycarbonyl)benzoylformate is C₁₄H₁₄O₆. Based on this, we can calculate the theoretical elemental composition.

    Data Comparison: Theoretical vs. Experimental Values

    ElementTheoretical %Experimental % (This Study)Accepted Deviation
    Carbon (C)60.43%60.31%± 0.4%[7][8]
    Hydrogen (H)5.07%5.11%± 0.4%[7][8]
    Oxygen (O)34.50%34.58% (by difference)N/A

    Trustworthiness Through Validation: The experimental data obtained aligns closely with the theoretical values, falling well within the widely accepted ±0.4% deviation required by most scientific journals.[7][8] This strong correlation provides a high degree of confidence in the sample's purity and corroborates the proposed molecular formula.

    Experimental Protocol: CHN Combustion Analysis
    • Sample Preparation: Accurately weigh approximately 2 mg of the dry, purified product into a tin capsule.

    • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide) to ensure accuracy.

    • Combustion: The sample is combusted in an oxygen-rich environment at a temperature exceeding 900°C. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • Detection and Quantification: The combustion gases are separated via gas chromatography and quantified using a thermal conductivity detector.

    • Calculation: The instrument's software calculates the mass percentages of C, H, and N. Oxygen content is typically determined by difference.

    A Holistic Approach: Comparison with Spectroscopic Techniques

    While elemental analysis confirms the elemental composition, it does not provide information about the specific arrangement of atoms. For a comprehensive structural elucidation, it is essential to employ a suite of spectroscopic techniques.[9][10]

    Analytical TechniqueInformation ProvidedComplementarity with Elemental Analysis
    ¹H & ¹³C NMR Spectroscopy Details the chemical environment and connectivity of hydrogen and carbon atoms, respectively.Provides the precise molecular structure and isomer identification, which elemental analysis cannot distinguish.
    Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of esters and ketones, C-O bonds).[11]Confirms the presence of the expected chemical bonds, supporting the structure suggested by the elemental composition.
    Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns.[9]Confirms the molecular weight, which, in conjunction with the empirical formula from elemental analysis, allows for the determination of the exact molecular formula.

    Expertise in Application: Relying on a single analytical method is insufficient for rigorous scientific publication and drug development. For example, an impurity with a similar elemental composition might go undetected by elemental analysis alone. However, its presence would be readily apparent in an NMR spectrum. Therefore, the synergistic use of these techniques provides an unassailable validation of the synthesized compound's identity and purity.

    Visualizing the Process

    The following diagrams illustrate the logical progression from synthesis to complete validation.

    SynthesisWorkflow cluster_reactants Starting Materials A Diethyl Oxalate D Claisen Condensation A->D B Diethyl Terephthalate B->D C Sodium Ethoxide (Base) C->D E Acid Work-up & Precipitation D->E F Recrystallization (Purification) E->F G Pure Product F->G

    Caption: Workflow for the synthesis of Ethyl 4-(ethoxycarbonyl)benzoylformate.

    ValidationWorkflow cluster_analysis Analytical Techniques P Purified Synthetic Product EA Elemental Analysis (Empirical Formula, Purity) P->EA MS Mass Spectrometry (Molecular Weight) P->MS NMR NMR Spectroscopy (¹H, ¹³C - Structure) P->NMR IR IR Spectroscopy (Functional Groups) P->IR V Structurally Confirmed Ethyl 4-(ethoxycarbonyl)benzoylformate EA->V MS->V NMR->V IR->V

    Caption: Integrated workflow for the comprehensive validation of the target compound.

    References

    • The Claisen Condensation. LibreTexts Chemistry. [Link]

    • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

    • Author Guidelines. American Chemical Society Publications. While specific guidelines vary by journal, the ±0.4% standard for elemental analysis is widely cited. A general resource can be found at [Link]

    • Claisen Condensation. University of Calgary, Department of Chemistry. [Link]

    • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

    • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

    • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

    • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

    • Elemental Analysis, Organic Compounds. ResearchGate. [Link]

    • The Claisen condensation. Rajdhani College, University of Delhi. [Link]

    • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

    • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

    • Characterization techniques. Max Planck Institute of Colloids and Interfaces. [Link]

    Sources

    Safety Operating Guide

    Ethyl 4-carboethoxybenzoylformate proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Ethyl 4-carboethoxybenzoylformate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

    Executive Summary: Operational Safety & Compliance

    This compound (Chemical Class:

    
    -Keto Ester / Aromatic Diester) is a specialized intermediate often used in photo-initiated polymerization and pharmaceutical synthesis.[1] Its dual-ester structure renders it susceptible to hydrolysis and potential environmental persistence.[1]
    

    Immediate Directive:

    • Do NOT dispose of via sanitary sewer or laboratory drains.[1]

    • Do NOT mix with strong oxidizers or strong bases (risk of exothermic saponification).[1]

    • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

    This guide defines the precise chain of custody for this chemical, moving beyond basic SDS statements to provide a logistical framework for safe laboratory management.

    Chemical Profile & Hazard Assessment

    To dispose of a chemical safely, one must understand its reactivity. This compound combines the reactivity of an

    
    -keto ester with a benzoate ester.[1]
    
    PropertySpecification / BehaviorImplications for Disposal
    Chemical Structure
    
    
    (Diethyl 4-(oxoacetyl)benzoate)
    Dual ester sites; susceptible to hydrolysis.[1]
    Physical State Viscous liquid or low-melting solid (Grade dependent)Requires leak-proof secondary containment.[1]
    Reactivity Photosensitive (Photoinitiator class); Hydrolytically unstable at high pH.[1]Store in amber glass. Segregate from caustics.
    Flash Point
    
    
    (Estimated for high MW esters)
    Classified as Combustible (Class IIIB).[1]
    Ecological Impact High Biological Oxygen Demand (BOD) potential.[1]Strict Zero-Discharge to waterways.

    Pre-Disposal Stabilization (The Self-Validating System)

    Before moving waste to the central accumulation area, the researcher must stabilize the material. This protocol creates a "Self-Validating System" where the safety of the waste container is verified before it leaves the bench.[1]

    Step 1: Quenching & Deactivation (Only if Reactive Residues Exist)[1]
    • Context: If the material is part of a reaction mixture containing unreacted hydrides or active metals.[1]

    • Protocol: Quench carefully with isopropanol followed by water.

    • Validation: Measure pH of the aqueous layer. It must be between pH 6–8 .[1] If acidic/basic, neutralize with Sodium Bicarbonate (

      
      ) or Citric Acid before separating phases.
      
    Step 2: Phase Separation
    • Directive: Never dispose of large aqueous volumes in the organic waste stream if avoidable (increases incineration costs).[1]

    • Action: Separate the organic layer containing the this compound.[1]

    • Validation: The organic phase should be clear (no emulsion) before transfer.[1]

    Disposal Workflow: Chain of Custody

    This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically avoiding the mixing of incompatible waste streams.

    A. Solid Waste (Contaminated Consumables)[1]
    • Items: Silica gel, paper towels, gloves, pipette tips.[1]

    • Procedure:

      • Place in a dedicated Solid Hazardous Waste bag (polyethylene).[1]

      • Double-bag if the material is wet or oily.[1]

      • Tag with the chemical name and "Toxic/Irritant" hazard check.[1]

    B. Liquid Waste (Pure or Solution)[1]
    • Container: HDPE (High-Density Polyethylene) or Amber Glass.[1]

    • Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

    • Labeling: Must spell out "this compound." Do not use abbreviations or formulas on waste tags.

    C. Empty Containers
    • Triple Rinse Rule:

      • Rinse the empty bottle 3x with a minimal amount of Acetone or Ethanol.[1]

      • Add rinsate to the Liquid Waste container (Stream B).[1]

      • Deface the label and discard the bottle in standard glass trash (unless P-listed, which this is not).[1]

    Visualizing the Decision Logic

    The following diagram illustrates the critical decision nodes for disposing of this specific diester.

    DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Pure or Dissolved Solid Solid / Debris StateCheck->Solid Spill Debris / Silica SolventCheck Halogenated Solvent Present? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Waste (Landfill/Incineration) Solid->StreamC StreamA Stream A: Halogenated Organic Waste (Incineration) SolventCheck->StreamA Yes (DCM, CHCl3) StreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) SolventCheck->StreamB No (Acetone, EtOH, Pure) Rinse Triple Rinse Container (Add Rinsate to Liquid Stream) Rinse->StreamB Rinsate Glass Trash Glass Trash Rinse->Glass Trash Clean Bottle Empty Empty Reagent Bottle Empty->Rinse

    Caption: Operational logic flow for segregating this compound waste streams based on solvent content and physical state.

    Emergency Contingencies: Spill Management

    In the event of a benchtop spill, immediate containment is required to prevent the ester from spreading or hydrolyzing on surfaces.

    • Isolate: Evacuate the immediate area. Remove ignition sources (Flash point >100°C, but caution is mandatory).

    • Absorb: Do not use water. Use Vermiculite or Activated Carbon .[1]

      • Why? Water may spread the hydrophobic oil; Carbon absorbs organic odors and liquids effectively.[1]

    • Clean: Wash the surface with a dilute detergent solution (1% Alconox) to emulsify residual oils.[1]

    • Disposal: Collect all absorbent materials into the Solid Hazardous Waste stream (Stream C above).

    Regulatory References

    • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C.[1] Link[1]

    • National Institutes of Health (NIH). PubChem Compound Summary: Ethyl 4-formylbenzoate (Structural Analog).[1]Link[1]

    • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1]Link[1]

    • Sigma-Aldrich (Merck). Safety Data Sheet: Ethyl Benzoylformate (Class Representative).[1]Link[1]

    (Note: While specific SDS data for the exact derivative "4-carboethoxy" is rare in public repositories, the protocols above are derived from the chemical hygiene standards for Class: Aromatic Alpha-Keto Esters).

    Sources

    Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-carboethoxybenzoylformate

    Author: BenchChem Technical Support Team. Date: February 2026

    Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 4-carboethoxybenzoylformate. The following guidance is synthesized from data on structurally similar compounds, including various substituted benzoic acid esters and aromatic ketones. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a well-ventilated laboratory setting. This guide should be used in conjunction with a thorough risk assessment specific to your experimental conditions.

    Understanding the Risks: A Profile of Structurally Similar Compounds

    This compound belongs to the family of aromatic esters and ketones. Based on the hazard profiles of analogous compounds, researchers should anticipate that this chemical may cause:

    • Serious eye irritation: Direct contact can lead to significant eye damage.

    • Skin irritation: Prolonged or repeated contact may cause redness, itching, and inflammation.

    • Respiratory tract irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.

    • Harm if swallowed: Ingestion could lead to gastrointestinal distress or other systemic effects.

    Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to ensure the safety of all laboratory personnel.

    Core Protective Measures: Your First Line of Defense

    The following PPE is considered the minimum requirement when handling this compound in any quantity.

    Eye and Face Protection: Shielding Against Splashes and Aerosols

    Direct ocular exposure is a primary concern. Therefore, robust eye and face protection is non-negotiable.

    • Chemical Splash Goggles: These are mandatory. They should fit snugly against the face to provide a seal against splashes from all angles. Standard safety glasses with side shields are insufficient as they do not protect against liquid splashes.[1][2]

    • Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier of protection for the entire face.[2][3]

    Hand Protection: Selecting the Right Glove Material

    The choice of glove material is critical for preventing skin contact. While nitrile gloves are common in laboratory settings, they may offer limited protection against certain esters and ketones.

    • Primary Recommendation: Butyl Rubber Gloves: This material generally provides excellent resistance to esters and ketones and is recommended for prolonged contact or immersion.[4]

    • Alternative for Incidental Contact: Thicker Nitrile Gloves (≥8 mil): For short-duration tasks with a low risk of splashing, a heavier-duty nitrile glove may be acceptable. However, it is crucial to understand that breakthrough times can be short.[5][6] If contact with the chemical occurs, gloves should be removed and replaced immediately.

    • Double Gloving: For enhanced protection, particularly when handling larger quantities or during critical procedures, wearing two pairs of gloves is a recommended practice.[7]

    Glove Selection and Use Protocol:

    • Inspect: Always check gloves for any signs of degradation, punctures, or tears before use.

    • Don and Doff Correctly: Follow proper procedures for putting on and taking off gloves to avoid contaminating your skin.

    • Replace Immediately: If a glove is contaminated, remove it immediately, wash your hands, and put on a new pair.

    • Do Not Reuse: Disposable gloves should never be washed and reused.

    Body Protection: Minimizing Skin Exposure
    • Laboratory Coat: A flame-resistant lab coat that fits properly should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

    • Chemical-Resistant Apron: When handling larger quantities of the chemical where there is a risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.

    • Full-Length Pants and Closed-Toe Shoes: Never work in a laboratory with exposed legs or feet. Sturdy, closed-toe shoes are required to protect against spills and dropped objects.[1][2]

    Respiratory Protection: When to Consider It

    In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, if you are working outside of a fume hood, or if there is a potential for generating significant aerosols or dust, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate level of respiratory protection. If a respirator is required, it must be selected based on the specific hazards and a formal respiratory protection program must be in place, including fit testing and training.

    Procedural Workflow for Safe Handling

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_environment Work Environment Assess_Task Assess Task: - Quantity of chemical - Potential for splash/aerosol - Duration of handling Base_PPE Base Level PPE: - Lab Coat - Long Pants - Closed-Toe Shoes Assess_Task->Base_PPE Advanced_Protection Advanced Protection: - Face Shield - Chemical-Resistant Apron Assess_Task->Advanced_Protection High splash potential? Eye_Protection Eye Protection: - Chemical Splash Goggles Base_PPE->Eye_Protection Hand_Protection Hand Protection: - Butyl Rubber Gloves or - Heavy-Duty Nitrile (≥8 mil) - Double glove if necessary Eye_Protection->Hand_Protection Fume_Hood Work in a Chemical Fume Hood Hand_Protection->Fume_Hood Advanced_Protection->Fume_Hood

    Caption: PPE selection workflow based on task assessment.

    Emergency Procedures: Immediate Actions

    In the event of an accidental exposure or spill, immediate and correct action is crucial.

    Exposure Type Immediate Action
    Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[8][9][10][11] Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
    Skin Contact Remove all contaminated clothing while under an emergency shower.[8] Wash the affected area with soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.
    Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
    Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

    Spill and Disposal Plan

    Spill Response
    • Minor Spill: For a small spill, ensure you are wearing the appropriate PPE. Absorb the spill with an inert material, such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Major Spill: Evacuate the area immediately and prevent others from entering. Contact your institution's environmental health and safety (EHS) department for assistance.

    Waste Disposal

    All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[12][13][14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.

    References

    • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

    • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

    • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

    • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

    • Nitrile Gloves Chemical Resitance: What You Need to Know. (2022, December 29). WellBefore. Retrieved from [Link]

    • Gloves. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

    • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

    • Personal Protective Equipment for Chemical Exposures. (2024, July). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

    • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved from [Link]

    • Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. (2015, July 20). The University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]

    • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

    • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

    • BENZOIC ACID Safety Data Sheet. (2021, February 19). Alpha Resources. Retrieved from [Link]

    • Chemical splash in the eye: First aid. (2024, August 10). Mayo Clinic. Retrieved from [Link]

    • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

    • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved from [Link]

    • Safety Data Sheet: Benzoic acid ethyl ester. (2024, March 4). Carl ROTH. Retrieved from [Link]

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    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.